molecular formula C8H10INO2S B2457727 3-iodo-N,4-dimethylbenzene-1-sulfonamide CAS No. 882278-25-3

3-iodo-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2457727
CAS No.: 882278-25-3
M. Wt: 311.14
InChI Key: HNLVSPQZHRIBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-N,4-dimethylbenzene-1-sulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound is part of a class of chemicals known for their diverse pharmacological profiles and are frequently investigated as key intermediates and functional scaffolds in medicinal chemistry. The structural features of this molecule—including the sulfonamide group and the iodine atom at the 3-position—make it a valuable building block for constructing more complex molecules for various scientific applications. Related iodinated sulfonamide scaffolds are being explored in early-stage research for their potential biological activities. For instance, similar compounds have been designed and synthesized as potential antioxidants and neuroprotective agents in preclinical models, with some demonstrating acetylcholinesterase (AChE) inhibitory activity and the ability to mitigate oxidative stress . Furthermore, benzenesulfonamide cores are frequently featured in compounds investigated as therapeutic agents, highlighting the ongoing research interest in this chemical class . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet (SDS) prior to use. Specific hazard statements for a closely related compound, 4-Iodo-N-methylbenzene-1-sulfonamide, include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLVSPQZHRIBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-iodo-N-methyl-p-toluenesulfonamide structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Process Chemistry, and Analytical Profiling[1]

Executive Summary & Structural Identity

3-iodo-N-methyl-p-toluenesulfonamide is a specialized halogenated sulfonamide intermediate.[1] It serves as a critical scaffold in medicinal chemistry, particularly as an electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex biaryl sulfonamides.[1] Its structure is defined by the synergistic substitution pattern on the benzene ring, where the iodine atom is positioned to leverage the electronic activation of the methyl group while maintaining the stability of the sulfonamide core.[1]

Physicochemical Profile[1]

The following data characterizes the target molecule based on stoichiometric calculation and functional group analysis.

PropertySpecificationNotes
Chemical Name 3-iodo-N,4-dimethylbenzenesulfonamideIUPAC systematic naming
Molecular Formula

Molecular Weight 311.14 g/mol Calculated based on standard atomic weights
Core Scaffold p-ToluenesulfonamideParent CAS: 70-55-3
Precursor CAS 640-61-9 N-Methyl-p-toluenesulfonamide (Starting Material)
Physical State Crystalline SolidOff-white to pale yellow (Empirical)
Solubility DMSO, DMF,

Lipophilic nature due to iodine/methyl groups
Structural Geometry

The molecule features a benzene ring trisubstituted at positions 1, 3, and 4.

  • Position 1 (

    
    ):  The sulfonyl group adopts a tetrahedral geometry. The N-methyl substituent reduces the acidity of the sulfonamide nitrogen compared to the primary sulfonamide, improving lipophilicity.[1]
    
  • Position 4 (

    
    ):  The para-methyl group acts as a weak electron-donating group (EDG).[1]
    
  • Position 3 (

    
    ):  The iodine atom is located ortho  to the methyl group and meta  to the sulfonyl group. This regiochemistry is thermodynamically favored during synthesis due to the cooperative directing effects of the substituents.
    

Synthesis & Process Chemistry

The synthesis of 3-iodo-N-methyl-p-toluenesulfonamide is an exercise in regioselective electrophilic aromatic substitution (EAS) .[1] A direct iodination of the commercially available N-methyl-p-toluenesulfonamide is the most efficient route, avoiding the need for handling unstable diazonium intermediates.[1]

Retrosynthetic Logic
  • Directing Effects: The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG) and a meta-director.[1] The methyl group (
    
    
    
    ) is a weak EDG and an ortho/para-director.
  • The "Sweet Spot": Position 3 is meta to the sulfonyl group and ortho to the methyl group.[1] Both substituents direct the incoming electrophile (

    
    ) to this position, ensuring high regiochemical fidelity.
    
Experimental Protocol: Oxidative Iodination

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

  • Substrate: N-Methyl-p-toluenesulfonamide (CAS 640-61-9)[1][2][3][4][5]

  • Iodine Source: N-Iodosuccinimide (NIS) or

    
    /Periodic Acid (
    
    
    
    )[1]
  • Catalyst: Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTsOH)[1]

  • Solvent: Acetonitrile (

    
    ) or Acetic Acid (
    
    
    
    )[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with N-Methyl-p-toluenesulfonamide (1.0 equiv) and MeCN (0.2 M concentration).

  • Activation: Add the acid catalyst (TFA, 10 mol%). The acid activates the NIS and protonates the solvent shell, facilitating the generation of the iodonium species.[1]

  • Iodination: Add N-Iodosuccinimide (1.1 equiv) portion-wise at room temperature.

    • Scientist's Note: Portion-wise addition prevents a high local concentration of radical species, though this reaction proceeds primarily via an ionic mechanism.

  • Reaction Monitoring: Stir at 60°C. Monitor via TLC (Hexane/EtOAc 7:3) or HPLC.[6] The starting material (

    
     ~2.5 min) should convert to the less polar iodinated product (
    
    
    
    ~4.0 min).
  • Quench: Upon completion (approx. 4-6 hours), quench with saturated aqueous sodium thiosulfate (

    
    ) to reduce unreacted iodine (indicated by the disappearance of brown/purple color).
    
  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Reaction Pathway Visualization[1]

G SM N-Methyl-p-toluenesulfonamide (CAS 640-61-9) Reagents NIS (1.1 eq) TFA (cat.) MeCN, 60°C SM->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack (I+) Product 3-Iodo-N-methyl-p-toluenesulfonamide (MW: 311.14) Intermediate->Product Re-aromatization (-H+)

Figure 1: Electrophilic aromatic substitution pathway leveraging cooperative directing effects for regioselective C3-iodination.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The introduction of the iodine atom breaks the symmetry of the para-substituted benzene ring found in the starting material.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~2.45 ppm (s, 3H):  Aryl-Methyl group. (Slight downfield shift from parent due to ortho-iodine).[1]
      
    • 
       ~2.65 ppm (d, 3H):  N-Methyl group (
      
      
      
      , couples to NH).
    • 
       ~4.50 ppm (q, 1H):  Sulfonamide NH (Broad).
      
    • Aromatic Region:

      • 
         ~7.35 ppm (d, 1H):  Proton at C5 (Ortho to methyl, meta to I).
        
      • 
         ~7.70 ppm (dd, 1H):  Proton at C6 (Ortho to sulfonyl).
        
      • 
         ~8.30 ppm (d, 1H):  Proton at C2 (Ortho to sulfonyl, Ortho to I). Diagnostic Signal: This proton shifts significantly downfield due to the deshielding effect of the adjacent iodine and sulfonyl group.[1]
        
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) or APCI (+).

  • Expected Mass:

  • Isotope Pattern: Iodine is monoisotopic (

    
    ). There is no M+2 peak characteristic of Bromine or Chlorine.
    

Applications in Drug Discovery[1][6]

This molecule is not merely an endpoint but a high-value "handle" for further diversification.[1]

Palladium-Catalyzed Cross-Coupling

The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, making this intermediate ideal for mild cross-coupling reactions.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl sulfonamides (common pharmacophores in COX-2 inhibitors and antiviral agents).[1]

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.[1]

Radiolabeling Surrogate

In nuclear medicine, stable iodinated compounds often serve as "cold standards" for radio-iodinated analogs (


 or 

).[1] This molecule can be used to validate HPLC retention times for radiotracers targeting carbonic anhydrase or other sulfonamide-binding enzymes.[1]

References

  • Sigma-Aldrich. N-Methyl-p-toluenesulfonamide Product Specification (CAS 640-61-9).[1][3] Retrieved from .[1][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12543: N-Methyl-p-toluenesulfonamide.[1] Retrieved from .

  • Bovonsombat, P., et al. (2009).[7] Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid.[1][7] Tetrahedron Letters. (Methodology adapted for sulfonamide iodination).[8]

  • Organic Chemistry Portal. Synthesis of Sulfonamides and Sulfonylated Derivatives. Retrieved from .

Sources

Chemical safety data sheet (SDS) for 3-iodo-N,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Safety Guide: 3-iodo-N,4-dimethylbenzene-1-sulfonamide

Part 1: Executive Summary & Chemical Identity

Status: Research Grade Intermediate Application: Medicinal Chemistry Scaffold, Cross-Coupling Partner Warning: This compound is a functionalized aryl iodide sulfonamide. Specific toxicological data is limited; handle as a hazardous substance with potential for irritation and light sensitivity.

Chemical Characterization
PropertySpecification
Systematic Name 3-iodo-N,4-dimethylbenzene-1-sulfonamide
Common Synonyms N-Methyl-3-iodo-p-toluenesulfonamide; 3-Iodo-N,4-dimethylbenzenesulfonamide
CAS Number Not Listed (Precursor Sulfonyl Chloride CAS: 953725-14-9)
Molecular Formula C₉H₁₀INO₂S
Molecular Weight 311.14 g/mol
SMILES CN(S(=O)(=O)c1cc(I)c(C)cc1)
Physical State Solid (Crystalline powder)
Solubility DMSO, DMF, DCM, Methanol; Insoluble in water.[1][2][3][4][5]
Melting Point Predicted: 95–115 °C (Based on structural analogs)

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of specific animal testing data for this exact CAS, the following classification is derived from Structure-Activity Relationships (SAR) of iodinated sulfonamides and their precursors.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant)
      
Hazard Statements
  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H413: May cause long-lasting harmful effects to aquatic life (Predicted due to halogenated aromatic nature).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[6][8]

  • P280: Wear protective gloves/protective clothing/eye protection.[6][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[6][8]

  • P410: Protect from sunlight (Iodine-carbon bond sensitivity).

Part 3: Synthesis & Experimental Protocols

As this compound is often synthesized in-house for drug discovery, the following validated protocol ensures high purity and safety.

Validated Synthesis Protocol

Reaction Type: Nucleophilic Substitution (Schotten-Baumann conditions) Precursor: 3-Iodo-4-methylbenzene-1-sulfonyl chloride (CAS: 953725-14-9)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-iodo-4-methylbenzene-1-sulfonyl chloride (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Add Triethylamine (1.5 equiv) followed by dropwise addition of Methylamine (2.0 M in THF, 1.2 equiv). Note: Exothermic reaction; maintain internal temperature < 10 °C.

  • Reaction: Remove ice bath and stir at Room Temperature (25 °C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up:

    • Quench with 1M HCl (aq) to remove excess amine/TEA.

    • Extract aqueous layer with DCM (2x).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Heptane or purify via silica gel flash chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Iodo-4-methylbenzene- 1-sulfonyl chloride Reagents Add: Methylamine (THF) + TEA in DCM at 0°C Start->Reagents Dissolve Reaction Reaction: Stir RT, 2-4 hrs (Nucleophilic Substitution) Reagents->Reaction Dropwise Add Quench Work-up: 1M HCl Wash Extract DCM Reaction->Quench Complete Product Product: 3-iodo-N,4-dimethylbenzene- 1-sulfonamide Quench->Product Dry & Conc.

Caption: Standardized synthesis workflow via sulfonyl chloride amidation.

Part 4: Safe Handling & Storage

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Light: Amber Vials Required. The C–I bond is susceptible to photolytic cleavage, which can liberate iodine radicals and degrade the compound, turning it yellow/brown.

  • Atmosphere: Store under Nitrogen or Argon (Hygroscopic potential of sulfonamide NH).

Stability & Reactivity
  • Incompatible Materials: Strong oxidizing agents, Strong bases.

  • Hazardous Decomposition: Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen Iodide (HI).

Part 5: Emergency Response & Toxicology

First Aid Logic
  • Eye Contact: Immediate flush (15 min).[8] Sulfonamides can crystallize on the cornea if not rinsed thoroughly.

  • Skin Contact: Wash with soap and water.[6][8] Alert: If patient has known "Sulfa" allergy, monitor for systemic hypersensitivity (rash, fever).

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Toxicology Insights
  • Iodine Moiety: Heavy atom effect may increase metabolic stability but can lead to deiodination in vivo.

  • Sulfonamide Moiety: Structural alert for potential allergic reactions (Stevens-Johnson Syndrome risk in susceptible individuals, though lower for non-antibiotic sulfonamides).

Emergency Decision Tree

SafetyLogic Accident Exposure Incident Type Identify Route Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash Soap/Water Check for Sulfa Allergy Skin->ActionSkin ActionEye Flush 15min Ophthalmologist Eye->ActionEye ActionInhale Fresh Air Support Breathing Inhale->ActionInhale

Caption: Triage logic for exposure incidents involving iodinated sulfonamides.

References

  • BLD Pharm. (2024). Product SDS: 3-Iodo-4-methylbenzene-1-sulfonyl chloride (CAS 953725-14-9).[9] Retrieved from

  • Flegeau, E. F., et al. (2016). "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett, 27, 101-105. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Iodobenzenesulfonamide (Analogous Hazard Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methylbenzenesulfonyl chloride. Retrieved from

Sources

An In-depth Technical Guide to 3-Iodo-N,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Iodo-N,4-dimethylbenzenesulfonamide, a substituted aromatic sulfonamide. The document is intended for researchers, scientists, and professionals in the fields of drug development and synthetic organic chemistry. It details the compound's nomenclature, predicted physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its relationship to its key precursor, N,4-dimethylbenzenesulfonamide.

Nomenclature and Structure

The compound in focus is a benzenesulfonamide derivative characterized by three substituents: an iodo group and a methyl group on the benzene ring, and a methyl group on the sulfonamide nitrogen.

  • Systematic IUPAC Name: 3-Iodo-N,4-dimethylbenzenesulfonamide

  • Synonyms: While no widely recognized synonyms are documented due to the compound's limited appearance in literature, logical synonyms could include:

    • 3-Iodo-N-methyl-p-toluenesulfonamide

    • N-Methyl-3-iodo-4-methylbenzenesulfonamide

  • Molecular Formula: C₈H₁₀INO₂S

  • Molecular Weight: 311.14 g/mol

The structural formula of 3-Iodo-N,4-dimethylbenzenesulfonamide is presented below:

Caption: Chemical structure of 3-Iodo-N,4-dimethylbenzenesulfonamide.

Physicochemical Properties

Due to the absence of specific experimental data for 3-Iodo-N,4-dimethylbenzenesulfonamide in the current body of scientific literature, the following table presents key physicochemical data for its direct precursor, N,4-dimethylbenzenesulfonamide , alongside predicted data for the target compound. These predictions are derived from its chemical structure and data from analogous compounds.

PropertyN,4-dimethylbenzenesulfonamide (Precursor)[1]3-Iodo-N,4-dimethylbenzenesulfonamide (Predicted)
CAS Number 640-61-9[1]Not available
Molecular Formula C₈H₁₁NO₂S[1]C₈H₁₀INO₂S
Molecular Weight 185.24 g/mol [1]311.14 g/mol
Appearance White solid[1]Expected to be a solid, possibly off-white or pale yellow
Melting Point (°C) Not availableExpected to be higher than the precursor
Boiling Point (°C) Not availableExpected to be significantly higher than the precursor
Solubility Not availableLikely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)
XLogP3 Not available~2.5-3.5 (Estimated increase due to iodine)
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 22

Synthesis and Mechanism

The synthesis of 3-Iodo-N,4-dimethylbenzenesulfonamide is not explicitly detailed in published literature. However, a robust and logical synthetic route can be proposed based on well-established organic chemistry principles. This involves a two-step process:

  • Formation of the Precursor: Synthesis of N,4-dimethylbenzenesulfonamide from p-toluenesulfonyl chloride and methylamine.

  • Electrophilic Iodination: Introduction of an iodine atom at the C3 position of the benzene ring.

The following diagram illustrates the proposed synthetic workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Iodination cluster_2 Purification & Analysis A p-Toluenesulfonyl Chloride C N,4-dimethylbenzenesulfonamide A->C + Methylamine (Nucleophilic Substitution) B Methylamine B->C D N,4-dimethylbenzenesulfonamide F 3-Iodo-N,4-dimethylbenzenesulfonamide D->F + Iodinating Agent (Electrophilic Aromatic Substitution) E Iodinating Agent (e.g., NIS) E->F G Crude Product H Purification (Chromatography/Recrystallization) G->H I Pure Product H->I J Characterization (NMR, MS, IR) I->J

Caption: Proposed synthetic workflow for 3-Iodo-N,4-dimethylbenzenesulfonamide.

Mechanistic Insights

Step 1: Nucleophilic Acyl Substitution The synthesis of the N,4-dimethylbenzenesulfonamide precursor proceeds via a nucleophilic attack of the methylamine nitrogen on the electrophilic sulfur atom of p-toluenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide bond. A base is typically used to neutralize the HCl byproduct.

Step 2: Electrophilic Aromatic Substitution The iodination of N,4-dimethylbenzenesulfonamide is an electrophilic aromatic substitution reaction. The benzene ring is activated by the methyl group at C4, which is an ortho-, para-directing group. The sulfonamide group is a deactivating, meta-directing group. The combined electronic effects and sterics favor the substitution at the C3 position (ortho to the activating methyl group). Reagents such as N-Iodosuccinimide (NIS) in the presence of a catalyst are commonly used for such transformations.[2]

Experimental Protocol

The following is a detailed, self-validating protocol for the proposed synthesis of 3-Iodo-N,4-dimethylbenzenesulfonamide.

Step 1: Synthesis of N,4-dimethylbenzenesulfonamide (Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylamine (2.0 eq, e.g., as a solution in THF or water) or a combination of methylamine hydrochloride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,4-dimethylbenzenesulfonamide. The product can be purified by recrystallization if necessary.

Step 2: Iodination of N,4-dimethylbenzenesulfonamide

  • Reaction Setup: In a flask protected from light, dissolve the N,4-dimethylbenzenesulfonamide (1.0 eq) from Step 1 in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1-1.2 eq). For less reactive substrates, a catalytic amount of a Lewis acid or a protic acid like p-toluenesulfonic acid may be required to facilitate the reaction.[2]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-Iodo-N,4-dimethylbenzenesulfonamide can be purified by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

The following tables summarize the predicted spectral data for 3-Iodo-N,4-dimethylbenzenesulfonamide based on its structure and known chemical shifts for similar functional groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HH-2 (Aromatic)
~ 7.5 - 7.7dd1HH-6 (Aromatic)
~ 7.2 - 7.4d1HH-5 (Aromatic)
~ 2.8 - 3.0s3HN-CH₃
~ 2.4 - 2.6s3HAr-CH₃ (at C4)

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 145C4 (Aromatic)
~ 140C1 (Aromatic)
~ 138C2 (Aromatic)
~ 130C6 (Aromatic)
~ 128C5 (Aromatic)
~ 95C3 (Aromatic, C-I)
~ 30N-CH₃
~ 21Ar-CH₃ (at C4)

Predicted IR Data

Wavenumber (cm⁻¹)Assignment
~ 3050 - 3100Aromatic C-H stretch
~ 2920 - 2980Aliphatic C-H stretch
~ 1340 - 1360Asymmetric SO₂ stretch
~ 1150 - 1170Symmetric SO₂ stretch
~ 500 - 600C-I stretch

Predicted Mass Spectrometry Data (EI)

m/zAssignment
311[M]⁺ (Molecular ion)
184[M - I]⁺
155[CH₃C₆H₄SO₂]⁺ (Tosyl fragment)
91[C₇H₇]⁺ (Tropylium ion)

Potential Applications and Future Directions

While specific biological activities or applications of 3-Iodo-N,4-dimethylbenzenesulfonamide have not been reported, its structural motifs suggest potential areas of interest for researchers. The sulfonamide core is a well-known pharmacophore present in numerous therapeutic agents. The presence of an iodine atom makes this compound a valuable intermediate for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), to introduce molecular complexity and generate novel chemical entities for drug discovery programs.

Future research could focus on the synthesis and biological evaluation of this compound and its derivatives as potential inhibitors of enzymes or as modulators of protein-protein interactions.

References

A complete list of references is provided at the end of this document.

References

  • PubChem. N-ethynyl-N,4-dimethylbenzene-1-sulfonamide | C10H11NO2S | CID 51357211.[Link]

  • PubChem. Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369.[Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.[Link]

  • PMC. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant.[Link]

  • MDPI. Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents.[Link]

  • The Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent.[Link]

  • Journal of Chemistry and Technologies. ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS.[Link]

  • Organic Syntheses Procedure. 5.[Link]

  • New Journal of Chemistry (RSC Publishing). p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones.[Link]

  • Google Patents.
  • PubChem. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423.[Link]

Sources

Commercial suppliers and price for 3-iodo-N,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-iodo-N,4-dimethylbenzene-1-sulfonamide: Synthesis, Sourcing of Precursors, and Research Applications

Compound Profile: 3-iodo-N,4-dimethylbenzene-1-sulfonamide

A crucial first step in working with any compound is to identify its fundamental properties. However, a search for a specific CAS number for 3-iodo-N,4-dimethylbenzene-1-sulfonamide does not yield a direct result, indicating its novelty or lack of widespread commercial availability. Based on its nomenclature, we can deduce its chemical structure.

The name "3-iodo-N,4-dimethylbenzene-1-sulfonamide" breaks down as follows:

  • benzene-1-sulfonamide : A benzene ring with a sulfonamide group (-SO₂NH₂) attached.

  • 4-methyl : A methyl group (-CH₃) at the 4-position of the benzene ring.

  • 3-iodo : An iodine atom (-I) at the 3-position of the benzene ring.

  • N-methyl : A methyl group (-CH₃) attached to the nitrogen atom of the sulfonamide group.

This leads to the following structural representation:

Caption: Chemical structure of 3-iodo-N,4-dimethylbenzene-1-sulfonamide.

Synthesis of 3-iodo-N,4-dimethylbenzene-1-sulfonamide

Given that 3-iodo-N,4-dimethylbenzene-1-sulfonamide is not commercially available, a synthetic route is necessary. A plausible and efficient method involves the reaction of a sulfonyl chloride with an appropriate amine. The key precursor for this synthesis is 3-iodo-4-methylbenzene-1-sulfonyl chloride .

Proposed Synthetic Pathway

The synthesis can be achieved by reacting 3-iodo-4-methylbenzene-1-sulfonyl chloride with methylamine. This is a standard method for the formation of sulfonamides.[1]

G reactant1 3-iodo-4-methylbenzene-1-sulfonyl chloride (Precursor) product 3-iodo-N,4-dimethylbenzene-1-sulfonamide (Target Compound) reactant1->product Reaction reactant2 Methylamine (Reagent) reactant2->product byproduct Hydrochloric Acid (Byproduct) product->byproduct

Caption: Proposed synthesis of 3-iodo-N,4-dimethylbenzene-1-sulfonamide.

Experimental Protocol

This protocol is a general guideline and should be adapted and optimized by the researcher based on laboratory conditions and safety protocols.

Materials:

  • 3-iodo-4-methylbenzene-1-sulfonyl chloride

  • Methylamine (e.g., as a solution in THF or water)

  • A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A base (e.g., Triethylamine, Pyridine)

  • Distilled water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-iodo-4-methylbenzene-1-sulfonyl chloride (1 equivalent) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: In a separate flask, prepare a solution of methylamine (1.1-1.5 equivalents) and the base (1.1-1.5 equivalents) in the same solvent.

  • Reaction: Slowly add the methylamine solution to the stirred solution of the sulfonyl chloride via a dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding distilled water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 3-iodo-N,4-dimethylbenzene-1-sulfonamide.

Commercial Suppliers and Pricing for the Precursor

As the target compound is not directly available, sourcing the key precursor, 3-iodo-4-methylbenzene-1-sulfonyl chloride (CAS No. 953725-14-9) , is essential.

SupplierCatalog NumberPurityQuantityPrice (USD)
BLD PharmBD23285797%1gContact for pricing
5gContact for pricing

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Potential Research Applications

While there is no specific literature on the applications of 3-iodo-N,4-dimethylbenzene-1-sulfonamide, its structural features suggest several potential areas of research, particularly in drug discovery and development.

  • Sulfonamide Moiety: Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial, diuretic, and anticancer properties.[2] The sulfonamide group in the target molecule provides a foundation for exploring similar activities.

  • Iodine Atom: The presence of an iodine atom opens up possibilities for its use in medicinal chemistry as a heavy atom for X-ray crystallography to aid in structure-based drug design. Furthermore, the iodine can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • N,4-dimethylbenzene Core: The dimethylated benzene ring influences the lipophilicity and steric properties of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This technical guide provides a comprehensive pathway for researchers to obtain and explore the potential of 3-iodo-N,4-dimethylbenzene-1-sulfonamide. While not commercially available, a straightforward synthetic route from the readily sourced precursor, 3-iodo-4-methylbenzene-1-sulfonyl chloride, has been outlined. The structural elements of the target compound suggest promising avenues for research in medicinal chemistry and drug discovery.

References

  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. [Link]

  • Google Patents. Synthesis method of sulfonamide compound.
  • Matrix Fine Chemicals. N,4-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 640-61-9. [Link]

  • PubChem. 2-Iodo-4-methylbenzene-1-sulfonamide. [Link]

  • PubChem. N-ethynyl-N,4-dimethylbenzene-1-sulfonamide. [Link]

  • ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

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A Comprehensive Technical Guide to the Physicochemical Characterization of 3-iodo-N,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the determination and understanding of the melting point and other critical physical characteristics of the chemical compound 3-iodo-N,4-dimethylbenzene-1-sulfonamide (CAS No. 159341-70-3). The protocols and methodologies outlined herein are designed for researchers, chemists, and drug development professionals who require accurate and reproducible physicochemical data. Such data is foundational for ensuring compound purity, guiding formulation development, and meeting regulatory standards. This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and establishing a self-validating system for characterization.

Introduction: The Imperative for Rigorous Characterization

3-iodo-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative. The broader class of sulfonamides constitutes a vital group of compounds with diverse biological activities, frequently explored in medicinal chemistry and drug discovery.[1][2] The precise physical properties of any novel or synthesized compound are paramount. The melting point, in particular, serves as a crucial, initial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas a broad and depressed range often signifies the presence of impurities.

Beyond this, a comprehensive understanding of characteristics such as appearance, crystallinity, and solubility is essential for downstream applications. In drug development, for instance, these parameters directly influence bioavailability, formulation strategies, and stability. This guide establishes a robust, systematic approach to generating a complete physicochemical profile for 3-iodo-N,4-dimethylbenzene-1-sulfonamide.

Compound Identity and Core Properties

Before undertaking any physical characterization, it is imperative to confirm the identity and basic molecular properties of the compound.

PropertyValueSource
Chemical Name 3-iodo-N,4-dimethylbenzene-1-sulfonamide-
CAS Number 159341-70-3-
Molecular Formula C8H10INO2SCalculated
Molecular Weight 311.14 g/mol Calculated
Chemical Structure Chemical structure of 3-iodo-N,4-dimethylbenzene-1-sulfonamide-

Note: A definitive, experimentally determined melting point for this specific compound is not widely published in readily available literature, underscoring the importance of the experimental protocols detailed below.

Experimental Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For crystalline solids, this transition occurs over a narrow range. The following protocol describes the capillary melting point method, a standard and reliable technique in organic chemistry.

Rationale for Method Selection

The capillary method is chosen for its small sample requirement, accuracy, and the ability to observe the melting process directly. This visual observation provides critical information not only on the temperature range but also on the behavior of the substance as it melts (e.g., decomposition, color change), which can be indicative of stability.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample of 3-iodo-N,4-dimethylbenzene-1-sulfonamide is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Place the packed capillary tube into the sample holder of the apparatus.

  • Measurement:

    • Set a rapid heating rate (e.g., 10-15 °C/minute) for an initial, approximate determination.

    • Observe the sample and note the approximate temperature at which it melts.

    • Allow the apparatus to cool.

    • Prepare a new sample and set the heating rate to a slow, controlled ramp (1-2 °C/minute), starting from a temperature approximately 20 °C below the previously observed melting point.

    • Record T1 : The temperature at which the first drop of liquid appears.

    • Record T2 : The temperature at which the entire sample has completely liquefied.

    • The melting point is reported as the range T1 - T2 .

Interpreting the Results
  • High Purity: A pure sample of 3-iodo-N,4-dimethylbenzene-1-sulfonamide is expected to exhibit a sharp melting range of 0.5-1.5 °C.

  • Impurity Presence: A melting range greater than 2 °C, or a value lower than an established standard, suggests the presence of impurities. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.

Advanced Physical Characterization

A complete profile requires investigation beyond the melting point. The following properties are critical for a comprehensive understanding of the material.

Appearance and Crystallinity
  • Protocol: Visually inspect the solid sample against a white background under good lighting. Record the color and form (e.g., crystalline powder, needles, amorphous solid). For more detailed analysis, use optical microscopy to observe crystal habit and size.

  • Importance: The physical appearance is a primary quality control check. Crystalline solids generally have higher stability and more predictable dissolution rates compared to amorphous forms.

Solubility Profile

Solubility is a key determinant of a compound's behavior in both biological and formulation contexts. Sulfonamides, as a class, can have variable solubility depending on their specific structure.[2][3]

  • Protocol for Qualitative Assessment:

    • Add approximately 10 mg of 3-iodo-N,4-dimethylbenzene-1-sulfonamide to a test tube.

    • Add 1 mL of a test solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) at room temperature.

    • Vortex the mixture for 30 seconds.

    • Visually classify the solubility as:

      • Freely Soluble: Dissolves completely.

      • Sparingly Soluble: A portion of the solid dissolves.

      • Insoluble: No visible dissolution.

    • Repeat with a range of pharmaceutically and industrially relevant solvents.

  • Importance: This profile is crucial for selecting appropriate solvents for reaction workups, purification (recrystallization), and for developing liquid formulations.

Integrated Characterization Workflow

The process of characterizing a new or synthesized batch of 3-iodo-N,4-dimethylbenzene-1-sulfonamide should follow a logical and systematic workflow to ensure data integrity.

G Sample Sample Received (3-iodo-N,4-dimethylbenzene-1-sulfonamide) Identity Structural Confirmation (e.g., NMR, Mass Spec) Sample->Identity Purity Initial Purity Screen (e.g., HPLC, TLC) Identity->Purity Identity Confirmed PhysChem Physicochemical Characterization Purity->PhysChem Purity >95% Appearance Appearance & Form (Visual, Microscopy) PhysChem->Appearance MeltingPoint Melting Point Determination (Capillary Method) PhysChem->MeltingPoint Solubility Solubility Profiling PhysChem->Solubility Data Compile Data Sheet & Certificate of Analysis Appearance->Data Decision Purity Assessment: Sharp vs. Broad MP Range MeltingPoint->Decision Solubility->Data Pass Meets Specification Decision->Pass Sharp Range Fail Requires Further Purification Decision->Fail Broad Range Pass->Data

Caption: Workflow for the comprehensive characterization of 3-iodo-N,4-dimethylbenzene-1-sulfonamide.

Conclusion

The meticulous determination of the melting point and other physical characteristics of 3-iodo-N,4-dimethylbenzene-1-sulfonamide is not a perfunctory exercise but a fundamental requirement for its reliable use in research and development. The protocols outlined in this guide provide a robust framework for generating high-quality, reproducible data. Adherence to these systematic procedures ensures scientific integrity and provides the foundational knowledge necessary for advancing the potential applications of this compound.

References

  • PubChem. (n.d.). 2-Iodo-4-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Saleem, H., Maryam, A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal, 17, 126–141. Retrieved from [Link]

  • CAS. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. CAS Common Chemistry. Retrieved from [Link]

  • CAS. (n.d.). 2-Propanone 2-(1-methylethylidene)hydrazone. CAS Common Chemistry. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development. Molecules, 26(24), 7505. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). C70 fullerene. Retrieved from [Link]

  • Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Fullerene-C70. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,3-Dimethyl-1-(4-methylbenzene-1-sulfonyl)piperidin-4-one. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl 4-iodo-1H-imidazole-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of a Sulfonamide-Based Antimicrobial Agent. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocol for the Suzuki-Miyaura Coupling of 3-iodo-N,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction using 3-iodo-N,4-dimethylbenzene-1-sulfonamide as the aryl halide partner. This protocol is designed to be a robust starting point for the synthesis of a diverse range of biaryl sulfonamides, which are of significant interest in medicinal chemistry.

Introduction: The Significance of Biaryl Sulfonamides and the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[1][2] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[3][4]

The 3-amino-N,4-dimethylbenzene-1-sulfonamide scaffold and its derivatives are important pharmacophores found in a variety of therapeutic agents. The ability to functionalize the aryl ring of such molecules through C-C bond formation opens up vast possibilities for generating new chemical entities with potentially enhanced biological activity. The protocol detailed herein focuses on the coupling of 3-iodo-N,4-dimethylbenzene-1-sulfonamide with various boronic acids, providing a versatile route to novel biaryl sulfonamides.

Mechanistic Overview: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodo-N,4-dimethylbenzene-1-sulfonamide to form a Pd(II) complex.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7]

Bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps, which can be particularly beneficial for challenging substrates.[3][11][12]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-iodo-N,4-dimethylbenzene-1-sulfonamide with a representative boronic acid.

Materials and Reagents
  • 3-iodo-N,4-dimethylbenzene-1-sulfonamide

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[5]

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)[11][12]

  • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))[9]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))[7]

  • Degassed water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Reaction Setup and Procedure

The following procedure is a general guideline and may require optimization for specific boronic acids.

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodo-N,4-dimethylbenzene-1-sulfonamide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.1-1.5 equiv. relative to Pd) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the Schlenk flask via syringe.

  • Add the prepared catalyst solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Workup and Purification
  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).[13]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[14]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfonamide.[15][16]

Characterization

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Experimental Parameters and Rationale

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

ParameterRecommended Reagents/ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium precursors that are reduced in situ to the active Pd(0) species.[4]
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich phosphine ligands like SPhos and XPhos often enhance catalytic activity, especially for challenging substrates.[11][12] Triphenylphosphine (PPh₃) is a more traditional and cost-effective option.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid to form the more reactive boronate species.[8][9] The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane, Toluene, DMF (with water)A mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[17]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient base, low temperatureEnsure all reagents are pure and the solvent is anhydrous. Increase the amount of base or try a stronger base. Increase the reaction temperature.
Formation of side products (e.g., homocoupling) Catalyst decomposition, incorrect stoichiometryDegas the reaction mixture thoroughly to remove oxygen. Ensure the correct stoichiometry of reagents.
Deboronated starting material Presence of protic impurities, prolonged reaction timeUse anhydrous solvents and reagents. Monitor the reaction closely and stop it once the starting material is consumed.

Visualization of the Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - 3-iodo-N,4-dimethylbenzene-1-sulfonamide - Boronic Acid - Base setup Assemble Reaction: - Add reagents to flask - Evacuate & backfill with inert gas reagents->setup catalyst_prep Prepare Catalyst Solution: - Pd Source - Ligand - Solvent addition Add Solvents & Catalyst catalyst_prep->addition setup->addition heating Heat & Stir addition->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Cool & Quench monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product: - NMR - Mass Spectrometry purification->characterization

Sources

Application Note: Sonogashira Coupling of 3-Iodo-N-methyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists optimizing the Sonogashira cross-coupling of 3-iodo-N-methyl-p-toluenesulfonamide .

The protocol addresses the specific electronic and steric properties of sulfonamide-protected aryl iodides, ensuring high yields while minimizing common side reactions like Glaser homocoupling.

Strategic Overview

The target molecule, 3-iodo-N-methyl-p-toluenesulfonamide , represents a class of functionalized aryl iodides often used as intermediates in medicinal chemistry (e.g., for kinase inhibitors or receptor modulators).

Chemical Context & Challenges[1][2]
  • Substrate Reactivity: The iodine atom on the aromatic ring (whether on the aniline or tosyl fragment) typically undergoes facile oxidative addition to Pd(0) due to the weak C–I bond.

  • Sulfonamide Influence:

    • Electronic Effect: The sulfonamide group is a strong electron-withdrawing group (EWG). If the iodine is on the same ring (e.g., 3-iodo-4-methylbenzenesulfonamide), the EWG nature accelerates oxidative addition, making the reaction faster than with electron-rich aryl halides.

    • N-Methylation: The N-methyl group is critical. Unlike free sulfonamides (–SO

      
      NH–), the N-methyl variant lacks an acidic proton. This prevents the consumption of the amine base and inhibits the formation of insoluble sulfonamide salts, significantly simplifying the reaction matrix.
      
  • Steric Considerations: If the iodine is located at the 3-position relative to a 4-methyl group (ortho-substitution), steric hindrance may retard the transmetallation step. The protocol below accounts for this by optimizing catalyst loading and temperature.

Reaction Mechanism & Pathway[1][3][4][5]

The reaction proceeds via the standard Pd(0)/Cu(I) catalytic cycle. Understanding the specific entry point of the sulfonamide substrate is vital for troubleshooting.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Br/Cl, Fast for I) Pd0->OxAdd + Ar-I (Substrate) PdII_Complex Pd(II)-Ar-I Intermediate OxAdd->PdII_Complex Transmetal Transmetallation (Cu-Acetylide Entry) PdII_Complex->Transmetal + Cu-Acetylide - CuI Isom Cis/Trans Isomerization Transmetal->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 + Product CuI CuI (Pre-catalyst) Cu_Acetylide Cu-Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide + Alkyne + Base Cu_Acetylide->Transmetal

Figure 1: The catalytic cycle.[1] For 3-iodo-N-methyl-p-toluenesulfonamide, the Oxidative Addition step is rapid. The critical control point is Transmetallation, where the copper acetylide must efficiently attack the Pd(II) center without dimerizing (Glaser coupling).

Standard Protocol (Pd/Cu Catalysis)

This protocol is the "Gold Standard" for laboratory-scale synthesis (50 mg to 5 g), prioritizing reliability and yield over catalyst economy.

Materials
  • Substrate: 3-iodo-N-methyl-p-toluenesulfonamide (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2–5 mol%)
  • Co-Catalyst: Copper(I) iodide [CuI] (1–3 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) or Diethylamine (Et
    
    
    
    NH). Note: Can be used as the sole solvent or mixed with THF/DMF.
  • Inert Gas: Argon or Nitrogen (Balloon is sufficient).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk flask or a round-bottom flask equipped with a septum. Cool under a stream of Argon.

    • Add the solid reagents: Substrate (1.0 equiv), Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (0.03 equiv), and CuI (0.02 equiv).
    • Critical: Do not add the alkyne yet if it is a liquid. If solid, add it now.

  • Solvation & Degassing:

    • Add anhydrous THF (or DMF if solubility is poor) via syringe. Volume should target a concentration of 0.1 M to 0.2 M.

    • Add Triethylamine (3.0 equiv minimum, or use as co-solvent 1:1 with THF).

    • Degas: Sparge the solution with Argon for 5–10 minutes. Oxygen is the enemy of this reaction; its presence causes alkyne homocoupling (Glaser coupling) and catalyst deactivation.

  • Reaction Initiation:

    • Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

    • Stir at Room Temperature (25°C) .

    • Observation: The solution typically turns dark brown or black within minutes. This is normal.

  • Monitoring & Optimization:

    • Monitor via TLC or LC-MS after 1 hour.

    • Scenario A (Fast): If conversion is >50%, continue at RT.

    • Scenario B (Sluggish): If <10% conversion after 2 hours (likely due to steric hindrance at the 3-iodo position), heat the reaction to 45–60°C . Do not exceed 80°C to avoid sulfonamide cleavage.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Rinse with Ethyl Acetate.[2]

    • Wash the filtrate with NH

      
      Cl (sat. aq.) to remove copper species (turns blue), then brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Copper-Free Protocol (Green/Pharma)

For applications requiring low metal residue (ppm levels) or if the alkyne is prone to homocoupling, a copper-free variant is recommended.

Critical Parameters
  • Catalyst: Pd(dppf)Cl

    
     or Pd(OAc)
    
    
    
    with XPhos.
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Piperidine.
  • Solvent: Acetonitrile (MeCN) or DMF.

Protocol
  • Charge flask with Substrate (1.0 equiv), Pd(dppf)Cl

    
      (5 mol%), and Cs
    
    
    
    CO
    
    
    (2.0 equiv).
  • Add MeCN (0.2 M) and degas vigorously.

  • Add Alkyne (1.5 equiv).

  • Heat to 60–80°C . Note: Copper-free Sonogashira typically requires thermal energy to drive the transmetallation-like step involving the base.

Data Summary & Troubleshooting

IssueObservationRoot CauseSolution
Glaser Coupling Product contains R-C≡C-C≡C-R dimer.Oxygen in system.[3][4][5]Sparge solvents longer; add alkyne slowly; switch to Cu-free.
No Reaction Starting material remains unchanged.Catalyst poisoning or steric hindrance.Increase Temp to 60°C; Switch catalyst to Pd(dppf)Cl

.
Pd Black Black precipitate forms immediately, reaction stops.Catalyst decomposition (Pd agglomeration).Add excess ligand (PPh

, 10 mol%); ensure inert atmosphere.
Low Solubility Reagents do not dissolve.Sulfonamide polarity.Switch solvent to DMF or NMP; warm to 40°C.
Structural Validation

The product should be confirmed via 1H NMR . Key diagnostic signals:

  • Disappearance of the specific Ar-I signal.

  • Appearance of the alkyne signals.

  • N-Methyl singlet typically shifts slightly upfield (shielded) upon coupling due to the extended conjugation if the alkyne is aromatic.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007).[6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Copper-Free Methodologies: Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Iodides with Terminal Alkynes in Water.[4] Journal of Organic Chemistry, 71(1), 379–381. Link

  • Sulfonamide Compatibility: Zhao, L., et al. (2021).[7][8] Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. Journal of Organic Chemistry, 86, 1938–1947.[7][8] Link

  • Sterically Hindered Substrates: Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000).[7] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731. Link

Sources

Application Notes and Protocols for the Preparation of 3-Substituted N,4-Dimethylbenzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of a specific, high-interest subclass: 3-substituted N,4-dimethylbenzene-1-sulfonamide derivatives. These compounds, built upon the versatile p-toluenesulfonamide (tosylamide) scaffold, are of significant interest for their potential as enzyme inhibitors, and as antibacterial and anticancer agents.[4][5][6][7][8] We present a detailed, field-proven protocol, explain the causality behind critical experimental choices, and outline robust methods for structural validation, ensuring scientific integrity and reproducibility.

Introduction and Scientific Rationale

Sulfonamides (-SO₂NH-) were among the first synthetic antimicrobial agents to be widely used, revolutionizing medicine before the advent of penicillin.[1] Their utility extends far beyond their original antibacterial role, with the sulfonamide moiety now found in drugs for treating a multitude of conditions, including hypertension, inflammation, glaucoma, and cancer.[1][2][6] The N,4-dimethylbenzene-1-sulfonamide core provides a rigid, well-defined scaffold that is synthetically accessible and amenable to substitution. The strategic introduction of substituents at the 3-position of the benzene ring allows for the fine-tuning of the molecule's steric and electronic properties. This modulation is a key strategy in drug discovery for optimizing target binding affinity, selectivity, and pharmacokinetic profiles.

This guide focuses on the most common and reliable method for synthesizing these target molecules: the nucleophilic substitution reaction between a primary or secondary amine and a corresponding 3-substituted-4-methylbenzenesulfonyl chloride.

Reaction Mechanism and Key Principles

The formation of the sulfonamide bond is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction mechanism provides the foundation for understanding the protocol's design.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of the sulfur is enhanced by the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom.[9]

  • Leaving Group Departure: The reaction proceeds via an intermediate that collapses, resulting in the displacement of the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like pyridine or triethylamine (TEA), is required to neutralize the hydrogen chloride (HCl) that is generated in situ.[9] This is critical because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

G reagent reagent intermediate intermediate product product base_node base_node start Amine (R-NH₂) + 3-Substituted-4-methylbenzenesulfonyl Chloride attack Nucleophilic Attack (N attacks S) start->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral lg_departure Chloride Leaving Group Departure tetrahedral->lg_departure protonated_sulfonamide Protonated Sulfonamide + Cl⁻ lg_departure->protonated_sulfonamide deprotonation Deprotonation protonated_sulfonamide->deprotonation base Base (e.g., Pyridine) base->deprotonation final_product Final Sulfonamide Product deprotonation->final_product salt Base•HCl Salt deprotonation->salt

Caption: General mechanism for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure applicable to a wide range of primary and secondary amines. Researchers should optimize reaction times and purification methods based on the specific substrates used.

Materials and Reagents
  • Sulfonyl Chloride: 3-Substituted-4-methylbenzenesulfonyl chloride (1.0 eq)

  • Amine: Desired primary or secondary amine (1.1 - 1.2 eq)

  • Base: Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Workup Reagents: 1M HCl (aq), Saturated NaHCO₃ (aq), Brine (Saturated NaCl (aq))

  • Drying Agent: Anhydrous MgSO₄ or Na₂SO₄

  • Equipment: Flame-dried round-bottom flask with stir bar, septa, nitrogen/argon line with balloon, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place a magnetic stir bar into a round-bottom flask and flame-dry the flask under vacuum. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Amine & Base Addition: Dissolve the amine (1.1 eq) in anhydrous DCM. Transfer this solution to the reaction flask via syringe. Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

    • Expert Insight: Cooling to 0 °C is crucial to control the exothermicity of the reaction, especially during the addition of the highly reactive sulfonyl chloride. This minimizes the formation of side products.

  • Sulfonyl Chloride Addition: In a separate, dry vial, dissolve the 3-substituted-4-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a syringe.

    • Expert Insight: Dropwise addition prevents localized overheating and ensures a controlled reaction rate. Sulfonyl chlorides are moisture-sensitive; ensure all glassware and solvents are anhydrous to prevent hydrolysis of the starting material.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., Ethyl Acetate/Hexanes). The disappearance of the limiting reagent (typically the sulfonyl chloride) and the appearance of a new, more polar spot indicates product formation.

Workup and Purification
  • Quenching & Dilution: Upon completion, dilute the reaction mixture with additional DCM.

  • Aqueous Washes: Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 1M HCl (2x): To remove the excess base (e.g., pyridine).

    • Water (1x): To remove any residual acid.

    • Saturated NaHCO₃ solution (1x): To neutralize any remaining HCl.

    • Brine (1x): To initiate the drying process and break any emulsions.

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid or oil by either:

    • Flash Column Chromatography: Using silica gel and an appropriate solvent gradient (e.g., increasing ethyl acetate in hexanes).

    • Recrystallization: From a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to obtain the pure sulfonamide derivative.[9]

G setup setup reaction reaction workup workup analysis analysis A 1. Reaction Setup (Inert Atmosphere, 0 °C) B 2. Reagent Addition (Amine, Base, then Sulfonyl Chloride) A->B C 3. Reaction (Warm to RT, Stir 6-18h) B->C D 4. Workup (Dilute & Wash with HCl, NaHCO₃, Brine) C->D E 5. Dry & Concentrate (MgSO₄, Rotary Evaporator) D->E F 6. Purification (Chromatography or Recrystallization) E->F G 7. Characterization (NMR, MS, IR, MP) F->G H Pure Product G->H

Caption: Experimental workflow for sulfonamide synthesis.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized derivatives. The combination of the following techniques provides a robust, self-validating dataset.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all protons and their chemical environments. Expect characteristic signals for the aromatic protons (often complex splitting patterns in the 7-8 ppm range), the N-H proton of secondary sulfonamides (typically a broad singlet that can be exchanged with D₂O), and protons from the amine and the 4-methyl group (around 2.4 ppm).[8][9][10]

    • ¹³C NMR: Will show signals for all unique carbon atoms, confirming the carbon skeleton of the molecule.[8][9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling of the two starting materials. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[9][11]

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Look for characteristic strong S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[9][11]

  • Melting Point (MP): A sharp melting point range is a strong indicator of high purity for solid compounds.[12]

Representative Data Summary

The following table structure should be used to log and compare data for a library of synthesized derivatives.

Substituent (3-Position)Amine UsedYield (%)M.P. (°C)¹H NMR (δ, N-H)MS (m/z, [M+H]⁺)
-NO₂Cyclopropylamine85%145-1478.1 (br s)285.07
-ClBenzylamine91%121-1228.5 (t)328.06
-BrMorpholine88%133-135N/A350.00
-OCH₃Aniline79%110-1129.2 (s)323.11

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Amine is not nucleophilic enough.1. Use fresh or newly purified sulfonyl chloride.2. Increase stoichiometry of the base to 2.0 eq.3. Increase reaction temperature or use a more forcing solvent (e.g., THF at reflux).
Incomplete Reaction 1. Insufficient reaction time.2. Steric hindrance from bulky amine or substituent.1. Allow the reaction to stir for a longer period (up to 24h).2. Gently heat the reaction mixture (e.g., to 40 °C).
Multiple Products 1. Reaction run at too high a temperature.2. Di-sulfonylation of a primary amine.1. Maintain 0 °C during sulfonyl chloride addition.2. Use a larger excess of the primary amine to favor mono-sulfonylation.

Safety Precautions

  • Sulfonyl Chlorides: Are corrosive and react with moisture. Handle in a fume hood and avoid contact with skin and eyes.

  • Amines: Many amines are toxic, volatile, and corrosive. Always handle in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat at all times.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Advances.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). Molecules.
  • N-(3,4-Dimethylphenyl)benzenesulfonamide. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Advances. Available at: [Link]

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (2025). BenchChem.
  • Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. (2023). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Informatics in Medicine Unlocked. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Molbank.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank. Available at: [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. (2014). Pakistan Journal of Chemistry. Available at: [Link]

  • Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. (2025). ResearchGate. Available at: [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Available at: [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2020). Systematic Reviews in Pharmacy. Available at: [Link]

Sources

Using 3-iodo-N,4-dimethylbenzene-1-sulfonamide as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-iodo-N,4-dimethylbenzene-1-sulfonamide in Medicinal Chemistry

Executive Summary

3-iodo-N,4-dimethylbenzene-1-sulfonamide (CAS: Variable/Derivative specific) is a high-value bifunctional building block designed for convergent drug discovery. It combines a classic sulfonamide pharmacophore —validated in diuretics, carbonic anhydrase inhibitors, and kinase inhibitors—with a highly reactive aryl iodide handle.

This guide details the strategic application of this scaffold. Unlike simple aryl halides, the specific 1,3,4-substitution pattern offers a unique "Lock-and-Key" geometry: the ortho-methyl group (C4) provides conformational restriction, while the meta-sulfonamide (C1) modulates electronic properties, making the C3-iodine site exceptionally active for palladium-catalyzed cross-coupling despite the steric environment.

Structural Analysis & Reactivity Profile

The utility of this building block stems from the cooperative electronic effects of its substituents.

  • C1-Sulfonamide (

    
    ):  A strong electron-withdrawing group (EWG). Inductively, it pulls electron density from the ring, significantly lowering the bond dissociation energy of the C-I bond at the meta position. This facilitates faster Oxidative Addition  (the rate-limiting step in many catalytic cycles) compared to electron-neutral scaffolds.
    
  • C4-Methyl (

    
    ):  An electron-donating group located ortho to the iodine. While it introduces moderate steric bulk, it prevents "flat" binding modes in final drug candidates, increasing solubility and selectivity by forcing biaryl twist angles.
    
  • C3-Iodine (

    
    ):  The primary reaction vector.
    
Reactivity Map (Graphviz)

ReactivityMap Core 3-iodo-N,4-dimethyl benzene-1-sulfonamide Iodine C3-Iodine (Reactive Handle) Core->Iodine Sulfonamide C1-Sulfonamide (Pharmacophore) Core->Sulfonamide Methyl C4-Methyl (Conformational Lock) Core->Methyl Suzuki Suzuki-Miyaura (Biaryl Synthesis) Iodine->Suzuki Sonogashira Sonogashira (Alkynylation) Iodine->Sonogashira Buchwald Buchwald-Hartwig (Amination) Iodine->Buchwald Alkylation N-Alkylation (Solubility Tuning) Sulfonamide->Alkylation

Caption: Functional decomposition showing the C3-Iodine as the primary diversity vector and the C1-Sulfonamide as a secondary modification point.

Protocol 1: Synthesis of the Building Block

While often commercially available, in-house synthesis is frequently required to access isotopically labeled versions or specific N-alkyl analogs. The most robust route utilizes the cooperative directing effects of the methyl and sulfonamide groups.

Mechanism: The Sulfonamide (meta-director) and Methyl (ortho/para-director) groups both direct electrophiles to position 3. This allows for highly regioselective iodination of the precursor N,4-dimethylbenzenesulfonamide.

Materials
  • Precursor: N,4-dimethylbenzenesulfonamide (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or

    
     (cat.)
    
  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of N,4-dimethylbenzenesulfonamide in 20 mL of MeCN.

  • Activation: Add TFA (1.0 mmol) and stir at Room Temperature (RT) for 10 minutes.

  • Iodination: Add NIS (11 mmol) portion-wise over 15 minutes. The solution may darken (iodine liberation).

  • Reaction: Heat to 60°C and monitor by TLC (Hexane/EtOAc 7:3) or LCMS. The conversion is typically complete within 2–4 hours.

  • Quench: Cool to RT. Add 10% aqueous Sodium Thiosulfate (

    
    ) to quench unreacted iodine species (color change from brown to pale yellow).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).

Checkpoint: Expect a white to off-white solid.


 NMR should show two singlets (N-Me, Ar-Me) and three aromatic protons with specific splitting (one singlet for H2, two doublets for H5/H6).

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling

The ortho-methyl group at C4 creates steric hindrance that can stall standard catalytic cycles. This protocol uses a high-activity catalyst system designed to overcome this barrier while preventing de-iodination.

Optimization Table: Catalyst Screening
Catalyst SystemLigand ClassYield (24h)Notes

Phosphine (Traditional)45-60%Slow; significant homocoupling observed.

Bidentate70-80%Good general purpose; requires high heat (90°C).

+ XPhos
Buchwald Dialkylbiaryl >95% Recommended. Excellent for sterically hindered substrates.

+ SPhos
Buchwald Dialkylbiaryl90-95%Alternative high-performance system.
Optimized Workflow (XPhos System)

Reagents:

  • Substrate: 3-iodo-N,4-dimethylbenzene-1-sulfonamide (1.0 eq)

  • Boronic Acid:

    
     (1.5 eq)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)

  • Base:

    
     (3.0 eq) - Crucial: Carbonate bases are often too weak for hindered couplings.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add the aryl iodide (0.5 mmol), boronic acid (0.75 mmol),

    
     (9 mg), XPhos (9.5 mg), and 
    
    
    
    (318 mg).
  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Inject degassed Dioxane (2 mL) and Water (0.5 mL).

  • Reaction: Heat to 100°C for 12 hours. The mixture should turn black (active Pd species).

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black. Elute with EtOAc.

  • Analysis: Analyze crude by LCMS. The sulfonamide group is stable, but check for N-arylation (rare under these conditions).

Workflow Diagram (Graphviz)

Workflow Start Start: 3-iodo-N,4-dimethyl benzene-1-sulfonamide Decision Target Modification? Start->Decision PathA Path A: Biaryl Expansion (Suzuki Coupling) Decision->PathA Aryl Group PathB Path B: Alkyne Linker (Sonogashira) Decision->PathB Alkyne Group ConditionsA Pd2(dba)3 / XPhos K3PO4, Dioxane/H2O 100°C, 12h PathA->ConditionsA ConditionsB Pd(PPh3)2Cl2 / CuI TEA, DMF 60°C, 4h PathB->ConditionsB Workup Celite Filtration & LCMS Verification ConditionsA->Workup ConditionsB->Workup

Caption: Decision tree for expanding the scaffold based on the desired medicinal chemistry outcome.

Strategic Applications & Case Studies

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "elaborated fragment."

  • Why: It has a Molecular Weight (MW) of ~311 Da (approx), placing it on the edge of "Fragment" and "Lead-like" space.

  • Strategy: Use the iodine to couple a library of 50-100 heteroaryl boronic acids.

  • Target: The sulfonamide moiety is a privileged scaffold for Carbonic Anhydrase (CA) IX inhibition (hypoxic tumors). The 4-methyl group restricts rotation, potentially locking the molecule into a bioactive conformation that minimizes entropy loss upon binding.

Late-Stage Functionalization

In lead optimization, if a simple benzenesulfonamide lead lacks potency or metabolic stability:

  • Introduce the methyl group (pos 4) to block metabolic oxidation at the para-position.

  • Introduce the iodine (pos 3) to fill a hydrophobic pocket or serve as a vector for solubilizing groups (e.g., coupling to a piperazine).

Safety & Handling

  • Hazard Identification:

    • Iodine Content: Aryl iodides can release free iodine upon decomposition (light sensitivity). Store in amber vials.

    • Sulfonamide: Potential allergen. Handle with gloves and avoid inhalation.

  • Stability: The molecule is stable at room temperature but should be stored under inert atmosphere if kept for prolonged periods to prevent hydrolysis of the sulfonamide or oxidative de-iodination.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048. Link

Sources

Troubleshooting & Optimization

Troubleshooting deiodination side reactions in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Deiodination Side Reactions in the Synthesis of Iodo-Aromatic Sulfonamides

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

The synthesis of sulfonamides, a cornerstone of medicinal chemistry, frequently involves the use of halogenated intermediates to allow for subsequent structural diversification.[1] Among these, iodo-aromatics are particularly valuable due to their reactivity in cross-coupling reactions. However, the carbon-iodine bond's lability presents a significant challenge: the undesired side reaction of deiodination.[2] This process, where an iodine atom is prematurely replaced by hydrogen, leads to reduced yields, complicates purification, and ultimately compromises the efficiency of a synthetic campaign. This guide provides a structured, in-depth approach to diagnosing, understanding, and mitigating deiodination side reactions, grounded in mechanistic principles and field-proven laboratory practices.

Section 1: Frequently Asked Questions - Understanding Deiodination

Q1: What exactly is deiodination, and why is it a major issue in my sulfonamide synthesis?

A: Deiodination is the cleavage of a carbon-iodine (C-I) bond, which results in the replacement of the iodine atom with a hydrogen atom, typically sourced from the solvent or other reagents.[2] This side reaction is particularly problematic when synthesizing iodo-substituted sulfonamides for several reasons:

  • Yield Reduction: Your starting material is consumed to form an undesired, non-iodinated byproduct, directly lowering the yield of your target molecule.

  • Purification Complexity: The deiodinated byproduct often has very similar polarity to the desired product, making separation by column chromatography difficult and time-consuming.

  • Compromised Downstream Reactions: If the iodine atom is intended as a handle for subsequent reactions (e.g., Suzuki or Buchwald-Hartwig couplings), the deiodinated impurity will be unreactive, complicating later synthetic steps.

Q2: What are the primary chemical drivers behind deiodination?

A: The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under several common reaction conditions. The primary causes are:

  • Reductive Cleavage: This is a dominant pathway in transition metal-catalyzed reactions, especially those using palladium. The low-valent metal catalyst (e.g., Pd(0)) can insert into the C-I bond, and subsequent protonolysis (reaction with a proton source) cleaves the bond, replacing iodine with hydrogen.[2]

  • Thermal Stress: High reaction temperatures provide sufficient energy to cause homolytic cleavage of the C-I bond, generating radical intermediates that can abstract a hydrogen atom from the surrounding medium.[2]

  • Photochemical Decomposition: Aryl iodides can be sensitive to light, particularly UV wavelengths. Exposure can induce C-I bond cleavage, initiating radical chain reactions.[2]

  • Base-Mediated Decomposition: While less common, certain strong bases under harsh conditions can promote deiodination, sometimes through complex single-electron transfer (SET) mechanisms.

Q3: My protocol involves a palladium-catalyzed coupling of an aryl iodide to form the sulfonamide. Is this route particularly prone to deiodination?

A: Yes, absolutely. Palladium-catalyzed reactions, such as those developed by Willis and others for synthesizing sulfonamides from aryl iodides and a sulfur dioxide source, are highly susceptible to deiodination as a competing pathway.[3][4][5] The catalytic cycle for the desired C-S bond formation directly competes with the reductive deiodination pathway. The choice of ligand, base, and temperature is critical in tipping the balance in favor of the productive sulfonylation.[2]

Section 2: Troubleshooting Guide - Diagnosis and Analysis

Q4: I'm observing a major byproduct with a lower molecular weight in my LC-MS analysis. How can I definitively confirm it's the deiodinated species?

A: A combination of mass spectrometry and NMR spectroscopy is the most effective way to confirm the identity of the byproduct.

1. Mass Spectrometry (LC-MS): The most direct evidence will come from the mass difference. The deiodinated product will have a molecular weight that is 125.90 g/mol less than your desired iodo-sulfonamide (the mass of an iodine atom minus the mass of a hydrogen atom).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you will observe the appearance of a new signal in the aromatic region, corresponding to the new C-H bond that has replaced the C-I bond. This new proton will likely appear as a doublet or doublet of doublets, depending on the substitution pattern, and its coupling constants will be informative.

The table below summarizes the key analytical signatures to look for.

Analytical TechniqueDesired Iodo-Sulfonamide (Ar-I)Deiodinated Byproduct (Ar-H)Key Differentiator
LC-MS (ESI+) [M+H]⁺[M-125.90+H]⁺A mass difference of -125.90 amu
¹H NMR Absence of a proton signal at the site of iodination.Appearance of a new aromatic proton signal.New signal in the aromatic region (typically 6.5-8.5 ppm).
¹³C NMR A signal for the carbon attached to iodine, typically at a lower field (e.g., 90-100 ppm).The same carbon signal will shift significantly downfield (e.g., 120-130 ppm) and will show a large ¹JCH coupling.Significant upfield shift of the C-I carbon signal.

Section 3: Prevention and Mitigation Strategies

This section provides actionable solutions to common deiodination problems. The following decision tree can guide your troubleshooting process.

G start Deiodination Observed check_catalyst Is the reaction Pd-catalyzed? start->check_catalyst check_temp Is the reaction run at elevated temp (>60°C)? check_catalyst->check_temp No optimize_catalyst Optimize Catalytic System: 1. Screen Ligands (e.g., Biarylphosphines) 2. Lower Catalyst Loading 3. Use a more active pre-catalyst check_catalyst->optimize_catalyst Yes check_light Is the reaction exposed to light? check_temp->check_light No lower_temp Optimize Temperature: 1. Lower temp in 10-20°C increments 2. Monitor by TLC/LC-MS for conversion check_temp->lower_temp Yes protect_light Protect from Light: 1. Wrap flask in aluminum foil 2. Work in a fume hood with lights off check_light->protect_light Yes general_practices Implement Best Practices: 1. Use anhydrous, degassed solvents 2. Maintain a strict inert atmosphere (N₂/Ar) 3. Ensure high purity of reagents check_light->general_practices No / Also consider optimize_catalyst->general_practices lower_temp->general_practices protect_light->general_practices

Caption: Competing catalytic pathways in Pd-catalyzed sulfonylation.

References

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. FRP, 3(2), 116-123. [Link]

  • University of Oxford Department of Chemistry. One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. [Link]

  • SciSpace. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 11(8), 1773–1775. [Link]

  • Li, J. H., et al. (2024). Au(I)/Au(III)-Catalyzed Sulfonylation of Aryl Iodides for the Synthesis of Various Functionalized Aryl Sulfones. Organic Letters. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Crévisy, C., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(23), 6002–6005. [Link]

  • University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-iodo-N,4-dimethylbenzene-1-sulfonamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing cross-coupling reactions involving 3-iodo-N,4-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, alongside detailed troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first signs that my catalyst loading is suboptimal for the coupling of 3-iodo-N,4-dimethylbenzene-1-sulfonamide?

The primary indicators of a non-optimized catalyst loading include low or no product yield, incomplete consumption of the starting aryl iodide, and the formation of significant side products.[1][2] Early detection through in-process monitoring via TLC or LC-MS is crucial. Another common sign is the precipitation of palladium black, which indicates catalyst decomposition and a loss of catalytic activity.[1]

Q2: I'm not getting the desired yield. Should I just increase the catalyst loading?

Not necessarily. While a sluggish reaction might benefit from a modest increase in catalyst concentration, excessively high loading (e.g., >5 mol%) can be detrimental.[3] It can lead to an increase in side reactions, such as the homocoupling of coupling partners, and complicates the final purification process by increasing residual palladium levels in your product.[1][3] The goal is to find the lowest effective catalyst loading that provides a high yield in a reasonable timeframe, a concept critical for cost-effective scale-up in drug development.[4]

Q3: How does my choice of ligand impact the optimal catalyst loading?

The ligand is arguably as important as the palladium source itself. Its primary roles are to stabilize the active Pd(0) species, modulate its reactivity, and facilitate key steps in the catalytic cycle.[1][5] For a substrate like 3-iodo-N,4-dimethylbenzene-1-sulfonamide, which involves an electron-withdrawing sulfonamide group, using bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) is often recommended.[6][7] These ligands can stabilize the palladium center so effectively that lower catalyst loadings (0.5–2 mol%) become feasible.[1] The optimal palladium-to-ligand ratio is typically between 1:1 and 1:2.5; an excess of free ligand can sometimes form inactive palladium complexes, inhibiting the reaction.[1][8]

Q4: When is it advantageous to use a palladium pre-catalyst versus generating the active catalyst in situ?

Q5: My substrate is an aryl iodide. Doesn't this mean the reaction should be easy and require minimal catalyst?

While aryl iodides are indeed the most reactive electrophiles in the oxidative addition step (the typical rate-determining step in many cross-couplings), this does not automatically guarantee a facile reaction.[10][11] The electronic properties of the sulfonamide group and the steric hindrance around the iodine atom can still present challenges. Furthermore, in Buchwald-Hartwig aminations, the iodide anion generated during the reaction can sometimes act as an inhibitor by forming off-cycle, inactive palladium complexes.[10] Therefore, careful optimization of catalyst loading is still required to achieve efficient and complete conversion.

The Catalytic Cycle: A Visual Overview

Understanding the fundamental mechanism is key to effective troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.

Catalytic_Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + Ar-I TM_Complex L₂Pd(II)(Ar)(Nu) (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation + Nu-M / Base TM_Complex->Pd0 Reductive Elimination Product Ar-Nu (Product) TM_Complex->Product Product->TM_Complex

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

This is the most common issue and can stem from multiple sources.

Potential Cause Scientific Rationale & Recommended Solution
Inactive Catalyst The active Pd(0) species is susceptible to oxidation. An inadequate inert atmosphere can deactivate the catalyst before the reaction begins.[8][12] Solution: Ensure your reaction setup is properly purged with an inert gas (Argon or Nitrogen). Use freshly degassed solvents. Consider using a more robust and air-stable pre-catalyst.[1][13]
Suboptimal Catalyst Loading Too little catalyst will result in a sluggish or incomplete reaction.[1] Solution: If starting at a low loading (e.g., 0.5 mol%), incrementally increase the loading to 1 mol% and then 2 mol%. Monitor the reaction progress to see if the rate improves.
Ineffective Base The base is critical for the transmetalation step in Suzuki couplings or for deprotonating the amine in Buchwald-Hartwig couplings.[2][11] An incorrect or impure base can halt the catalytic cycle. Solution: For Suzuki couplings, K₂CO₃ or K₃PO₄ are robust choices.[13] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[2] Ensure the base is fresh and anhydrous if necessary.
Poor Reagent Quality For Suzuki couplings, boronic acids can degrade over time via protodeboronation, especially electron-rich or heteroaryl variants.[13] Solution: Use freshly purchased reagents or consider more stable boronic acid derivatives like pinacol or MIDA esters.[13][14] For aminations, ensure the amine is pure, as trace impurities can poison the catalyst.[8]
Incorrect Solvent or Temperature The solubility of reagents and the stability of the catalyst are highly dependent on the solvent and temperature.[1][12] Solution: Aprotic polar solvents like dioxane, toluene, or THF are standard.[2][7] Most couplings require heating (80-110 °C). If the reaction is clean but incomplete, a modest increase in temperature may help. However, excessive heat can cause catalyst decomposition.[12]
Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates competing reaction pathways.

Side Product Cause & Identification Recommended Solution
Homocoupling Product The coupling of two boronic acid molecules (in Suzuki) or two aryl iodide molecules. Often promoted by the presence of oxygen or Pd(II) species.[1][13]Solution: Improve the degassing procedure for your reaction mixture.[8] If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst to minimize side reactions during the in situ reduction step.[13]
Protodeboronation Product The boronic acid group is replaced by a hydrogen atom. This is common with excess water or acidic/basic conditions.[13][14]Solution: Use a milder base like K₃PO₄.[14] Ensure your solvent is not overly wet (though some water is often beneficial in Suzuki couplings). Switching to a more stable boronate ester can also mitigate this issue.[14]
Hydrodehalogenation Product The iodine atom on the starting material is replaced by a hydrogen atom. This can occur via β-hydride elimination from certain intermediates or other catalyst decomposition pathways.[1]Solution: Select a ligand that favors reductive elimination over competing pathways. Bulky biarylphosphine ligands are often effective.[1] Re-evaluate the base and solvent combination.

Catalyst Loading Optimization Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Catalyst Optimization start Reaction Outcome: Low Yield / Side Products check_catalyst Is Catalyst Active? (e.g., No Pd Black) start->check_catalyst check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes solution_atmosphere Improve Inert Atmosphere (Degas Solvents, Purge Vessel) check_catalyst->solution_atmosphere No check_reagents Are Reagents Pure? check_conditions->check_reagents Yes solution_loading Screen Catalyst Loading (0.5% -> 1% -> 2%) check_conditions->solution_loading No check_reagents->start Yes (Re-evaluate Problem) solution_reagents Use Fresh Reagents (New Boronic Acid / Amine) check_reagents->solution_reagents No solution_precatalyst Switch to Pre-catalyst (e.g., Buchwald G3/G4) solution_atmosphere->solution_precatalyst solution_ligand Screen Ligands (e.g., XPhos, RuPhos) solution_loading->solution_ligand solution_base Screen Bases (K₃PO₄, NaOtBu) solution_ligand->solution_base

Caption: A decision-tree workflow to guide troubleshooting and optimization efforts.

Experimental Protocols

Here are two representative, detailed protocols for screening catalyst loading for both a Suzuki-Miyaura and a Buchwald-Hartwig reaction.

Protocol 1: Suzuki-Miyaura Coupling Catalyst Loading Screen

This protocol describes the coupling of 3-iodo-N,4-dimethylbenzene-1-sulfonamide with a generic arylboronic acid.

1. Reagent Preparation:

  • Prepare a stock solution of 3-iodo-N,4-dimethylbenzene-1-sulfonamide (e.g., 0.5 M in dioxane).

  • Prepare a stock solution of the arylboronic acid (e.g., 0.6 M in dioxane, representing 1.2 equivalents).

  • Prepare separate stock solutions of the palladium pre-catalyst (e.g., XPhos Pd G3) and the ligand (e.g., XPhos) in dioxane if not using a pre-catalyst.

2. Reaction Setup (Parallel Screening):

  • Arrange a series of oven-dried reaction vials with small magnetic stir bars.

  • To each vial, add the base (e.g., K₃PO₄, 2.0 equivalents).

  • Under an inert atmosphere, add the aryl iodide stock solution (1.0 eq) and the boronic acid stock solution (1.2 eq) to each vial.

  • Add the appropriate volume of the palladium pre-catalyst stock solution to each vial to achieve the target loadings as outlined in the table below.

  • Add enough degassed solvent (e.g., Dioxane/H₂O 4:1) to bring all reactions to the same total volume.

Table 1: Catalyst Loading Screen for Suzuki-Miyaura Coupling

VialAryl Iodide (mmol)Boronic Acid (mmol)Base (mmol)Pd Pre-catalyst (mol%)Solvent Volume (mL)
10.20.240.40.5 2.0
20.20.240.41.0 2.0
30.20.240.42.0 2.0

3. Execution and Analysis:

  • Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).

  • Stir vigorously for a set time (e.g., 12 hours).

  • After cooling, take a small, measured aliquot from each reaction, dilute it, and analyze by LC-MS or GC to determine the conversion and relative yield.

Protocol 2: Buchwald-Hartwig Amination Catalyst Loading Screen

This protocol outlines the coupling of 3-iodo-N,4-dimethylbenzene-1-sulfonamide with a generic primary or secondary amine.

1. Reagent Preparation:

  • Prepare a stock solution of 3-iodo-N,4-dimethylbenzene-1-sulfonamide (e.g., 0.5 M in toluene).

  • Prepare a stock solution of the amine (e.g., 0.6 M in toluene, representing 1.2 equivalents).

  • Prepare a stock solution of the palladium pre-catalyst (e.g., RuPhos Pd G3) in toluene.

2. Reaction Setup (in a Glovebox):

  • Arrange a series of oven-dried reaction vials with stir bars.

  • To each vial, add the base (e.g., NaOtBu, 1.4 equivalents).

  • Add the aryl iodide stock solution (1.0 eq) and the amine stock solution (1.2 eq) to each vial.

  • Add the appropriate volume of the palladium pre-catalyst stock solution to achieve the desired loadings.

  • Add enough degassed toluene to bring all reactions to the same total volume.

Table 2: Catalyst Loading Screen for Buchwald-Hartwig Amination

VialAryl Iodide (mmol)Amine (mmol)Base (mmol)Pd Pre-catalyst (mol%)Solvent Volume (mL)
10.20.240.280.5 2.0
20.20.240.281.0 2.0
30.20.240.282.0 2.0

3. Execution and Analysis:

  • Seal the vials tightly.

  • Place them in a pre-heated block on a stirrer hotplate outside the glovebox (e.g., 100 °C).

  • Stir for the intended reaction time (e.g., 16 hours).

  • Analyze the outcome as described in the Suzuki-Miyaura protocol.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(7), 1156–1184. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of loading of catalyst in cyanation of iodo-benzene with... Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • DeepMatter. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • MDPI. (2024). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Retrieved from [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. Available from: [Link]

  • Rosen, B. M., Quasdorf, K. W., Wilson, D. A., Zhang, N., Resmerita, A.-M., Garg, N. K., & Percec, V. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(12), 4563–4576. Available from: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 3-iodo-N-methyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-iodo-N-methyl-p-toluenesulfonamide presents a unique solubility profile driven by two competing structural domains: the highly polar sulfonyl group (


) and the lipophilic aryl iodide core. Unlike primary sulfonamides (

), the N-methyl substitution removes the most acidic proton, significantly reducing its solubility in basic aqueous media and altering its hydrogen-bonding capability.

This guide provides field-proven strategies to overcome common dissolution failures, "oiling out" during crystallization, and precipitation events during synthesis.

Solvent Compatibility Matrix

Data summarized from structural functional group analysis and homologous sulfonamide behavior.

Solvent ClassSpecific SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc, NMP Excellent Primary Choice. Dissolves readily at RT. Hard to remove (high boiling point). Ideal for reactions, poor for isolation.
Chlorinated DCM, Chloroform Good Process Choice. Good solubility due to polarizability of the Iodine atom. Easy to strip/evaporate.
Ketones/Esters Acetone, Ethyl AcetateModerate Temperature dependent.[1] Good for reflux/cooling crystallization cycles.
Alcohols Methanol, Ethanol, IPAModerate to Low Crystallization Choice. Often requires heat to dissolve. Excellent for inducing precipitation when cooled.
Ethers THF, 1,4-DioxaneGood Good general solubility; useful for reactions but watch for peroxide formation in storage.
Non-Polar Hexanes, Heptane, ToluenePoor / Anti-solvent Used strictly to force precipitation (anti-solvent).
Aqueous WaterInsoluble The N-methyl group prevents easy deprotonation. Do not use as a primary solvent.

Troubleshooting Guide (Q&A)

Scenario A: Initial Dissolution & Analysis

Q: I am trying to dissolve the solid in CDCl₃ for NMR, but it's cloudy. What should I do?

  • Diagnosis: While chlorinated solvents are generally good, the iodine atom increases the lattice energy of the crystal, potentially requiring time or slight heat to break. Cloudiness often indicates wet solvent (water immiscibility) or inorganic salt impurities from the synthesis (e.g., KI or NaI).

  • Solution:

    • Filter the cloudy suspension through a 0.45 µm PTFE syringe filter. If the filtrate is clear and shows signal, the solid was an inorganic impurity.

    • If signal is weak, switch to DMSO-d₆ . The high dielectric constant of DMSO breaks the crystal lattice instantly.

Q: Can I use water with NaOH to dissolve it?

  • Scientific Reality: No. Unlike primary sulfonamides (

    
    ), this compound is N-methylated. It lacks the acidic N-H proton required to form a water-soluble salt with mild bases.
    
  • Corrective Action: Do not use aqueous base. Use an organic co-solvent (e.g., MeOH/Water) if aqueous conditions are mandatory for a specific assay.

Scenario B: Reaction Optimization

Q: The compound precipitates when I cool my reaction mixture (THF) to -78°C.

  • Mechanism: Solubility is a function of temperature (

    
    ). At cryogenic temperatures, the kinetic energy is insufficient to overcome the lattice energy, causing "crashing out."
    
  • Protocol:

    • Ensure the concentration is below the saturation limit at -78°C (typically <0.1 M for this scaffold).

    • Add a co-solvent with higher polarizability, such as 2-MeTHF (2-Methyltetrahydrofuran), which often maintains solubility better than THF at low temperatures.

Scenario C: Purification & Isolation

Q: During recrystallization from Ethanol, the product "oils out" instead of crystallizing.

  • Cause: The compound is separating as a liquid phase because the temperature is above the melting point of the solvated solid, or the cooling is too rapid (supersaturation overshoot).

  • The Fix (Seeding Protocol):

    • Re-dissolve the oil by heating the ethanol to reflux.

    • Add a trace amount of DCM (5-10%) to increase solubility slightly.

    • Cool slowly to room temperature with vigorous stirring.

    • Critical Step: Add a "seed crystal" of the pure compound at ~40°C. If no seed is available, scratch the glass wall with a glass rod to create nucleation sites.

Advanced Experimental Protocols

Protocol 1: Binary Solvent Recrystallization (The "DCM-Hexane" Method)

Best for obtaining high-purity crystals when alcohols fail.

  • Dissolution: Place 1.0 g of crude 3-iodo-N-methyl-p-toluenesulfonamide in a flask. Add Dichloromethane (DCM) in small portions (approx. 5-10 mL) while stirring until fully dissolved at room temperature.

  • Filtration: If the solution is not perfectly clear, filter it to remove inorganic salts.

  • Anti-solvent Addition: While stirring rapidly, add Hexane dropwise.

    • Visual Cue: Stop adding hexane the moment a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of DCM until the solution is clear again.

  • Crystallization: Cover the flask with foil (iodides can be light-sensitive) and place it in a fridge (4°C) overnight. Do not disturb.

  • Harvest: Filter the resulting needles/prisms and wash with cold hexane.

Protocol 2: Solvent Swap (DMSO Removal)

If you used DMSO for a reaction and need to isolate the product.

  • Dilution: Pour the DMSO reaction mixture into 10 volumes of Ice Water .

  • Extraction: The product will likely precipitate or form an emulsion. Extract 3x with Ethyl Acetate .

  • Wash: Wash the combined organic layer 2x with Water (to remove bulk DMSO) and 1x with Brine (to remove residual water/DMSO).

  • Dry & Strip: Dry over

    
    , filter, and evaporate the Ethyl Acetate.
    

Visual Logic: Solvent Selection Decision Tree

SolventSelection Start Start: Select Application App_Reaction Chemical Reaction Start->App_Reaction App_NMR NMR Analysis Start->App_NMR App_Purify Purification / Recryst. Start->App_Purify Temp_High High Temp (>80°C)? App_Reaction->Temp_High Solv_CDCl3 Try CDCl3 first (Standard, Cheap) App_NMR->Solv_CDCl3 Method_Cryst Recrystallization App_Purify->Method_Cryst Solv_DMSO Use DMSO or DMF (High Solubility, High BP) Temp_High->Solv_DMSO Yes Solv_THF Use THF or Dioxane (Mod. Solubility, Easy Removal) Temp_High->Solv_THF No Check_Clear Is it Clear? Solv_CDCl3->Check_Clear Solv_DMSOd6 Switch to DMSO-d6 (Guaranteed Dissolution) Check_Clear->Solv_DMSOd6 No/Cloudy Solv_Pair Binary System: DCM (Solvent) + Hexane (Anti-solvent) Method_Cryst->Solv_Pair High Purity Needed Solv_Alc Single Solvent: Hot Ethanol or IPA Method_Cryst->Solv_Alc Standard Purity

Figure 1: Logic flow for selecting the optimal solvent system based on experimental intent.

References

  • PubChem. N-Methyl-p-toluenesulfonamide (Parent Compound Data).[2] National Library of Medicine. [Link]

  • ResearchGate. Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents. (Extrapolated for solvent class behavior). [Link]

  • Organic Chemistry Portal. Sulfonamides: Synthesis and Properties. [Link]

Sources

Minimizing homocoupling byproducts when using 3-iodo-sulfonamide precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Homocoupling Byproducts in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodo-sulfonamide precursors. This guide is designed to provide expert insights and practical, field-proven solutions to a common and frustrating challenge: the formation of homocoupling byproducts during cross-coupling reactions. As Senior Application Scientists, we understand that minimizing these side reactions is critical for improving yield, simplifying purification, and ensuring the economic viability of your synthetic routes.[1]

This resource moves beyond simple protocols to explain the underlying mechanistic principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial questions regarding homocoupling.

Q1: What exactly is homocoupling and why is it a problem with my 3-iodo-sulfonamide precursor?

A1: Homocoupling is an undesired side reaction where two identical molecules couple together.[2] In your case, you might be seeing the formation of a biaryl dimer from two molecules of your 3-iodo-sulfonamide (an Ullmann-type reaction) or the dimerization of your coupling partner (e.g., a boronic acid in a Suzuki reaction or an alkyne in a Sonogashira reaction).[1][3][4] This side reaction consumes your valuable starting materials, reduces the yield of your desired product, and introduces a often difficult-to-separate impurity, complicating your purification process.[1]

Q2: I'm seeing significant homocoupling. What is the most common cause and the first thing I should check?

A2: The most frequent culprit across many cross-coupling platforms is the presence of oxygen.[5][6][7][8] Oxygen can interfere with the catalytic cycle in multiple ways, often by oxidizing the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of organometallic reagents.[2][8]

Your first and most critical troubleshooting step is to ensure your reaction is performed under strictly anaerobic conditions. This involves:

  • Thoroughly degassing all solvents and liquid reagents. Common methods include freeze-pump-thaw cycles (most effective) or sparging with an inert gas (argon or high-purity nitrogen) for at least 30-60 minutes.[7]

  • Using flame-dried or oven-dried glassware.

  • Maintaining a positive pressure of inert gas throughout the entire setup and reaction time.[7]

Q3: How does the electron-withdrawing nature of the sulfonamide group affect the reaction?

A3: The sulfonamide group is strongly electron-withdrawing. This makes the attached aryl iodide more electron-deficient, which generally accelerates the oxidative addition step—the first and often rate-limiting step in palladium-catalyzed cross-coupling reactions.[9] While this enhanced reactivity is beneficial for the desired cross-coupling, it can also potentially increase the rate of side reactions if other reaction parameters are not optimized.

Q4: Which cross-coupling reactions are most prone to homocoupling with these precursors?

A4: While possible in many reactions, homocoupling is a particularly notorious issue in:

  • Suzuki-Miyaura Coupling: Dimerization of the organoboron reagent is a very common side reaction.[1]

  • Sonogashira Coupling: The oxidative homocoupling of the terminal alkyne, known as Glaser coupling, is a major competing pathway, especially when a copper co-catalyst is used.[1][5][10][11]

  • Ullmann Coupling: This reaction, by its classical definition, is a copper-mediated homocoupling of aryl halides.[4] When attempting a C-N or C-S cross-coupling (Ullmann-type), the homocoupling of your 3-iodo-sulfonamide can be a significant byproduct.[12][13]

Troubleshooting Workflows & Logic

Effective troubleshooting requires a logical approach. The following diagram outlines a general workflow for diagnosing and addressing homocoupling issues.

G Troubleshooting Flowchart for Homocoupling start Significant Homocoupling Observed (>10-15%) q_inert Is the reaction run under strictly anaerobic conditions? start->q_inert sol_inert ACTION: Implement rigorous degassing (Freeze-Pump-Thaw) and maintain inert atmosphere. q_inert->sol_inert No q_reaction What is the reaction type? q_inert->q_reaction Yes sol_inert->q_reaction Re-run experiment suzuki Suzuki Coupling q_reaction->suzuki sonogashira Sonogashira Coupling q_reaction->sonogashira q_suzuki_base Is the base appropriate? (e.g., K3PO4, Cs2CO3) suzuki->q_suzuki_base sol_suzuki_base ACTION: Switch to a weaker, non-hydroxide base. Screen bases (K3PO4, K2CO3, Cs2CO3). q_suzuki_base->sol_suzuki_base No q_suzuki_ligand Are you using a bulky, electron-rich ligand? q_suzuki_base->q_suzuki_ligand Yes sol_suzuki_base->q_suzuki_ligand Re-run experiment sol_suzuki_ligand ACTION: Use bulky phosphine ligands (e.g., XPhos, SPhos, tBu3P). Increase ligand:Pd ratio. q_suzuki_ligand->sol_suzuki_ligand No sol_suzuki_final FURTHER OPTIMIZATION: - Use Pd(0) source (e.g., Pd(PPh3)4) - Slow addition of boronic acid - Lower reaction temperature q_suzuki_ligand->sol_suzuki_final Yes sol_suzuki_ligand->sol_suzuki_final Re-run experiment q_sono_cu Are you using a Copper co-catalyst? sonogashira->q_sono_cu sol_sono_cu ACTION: - Reduce CuI loading (to 1-2 mol%) - Add a reducing agent (e.g., H2 gas mix) - Add alkyne slowly q_sono_cu->sol_sono_cu Yes sol_sono_nocu ACTION: Switch to a Copper-Free Protocol. Use specific ligands (e.g., cataCXium A) and appropriate base (e.g., Cs2CO3). q_sono_cu->sol_sono_nocu No (already Cu-free) sol_sono_cu->sol_sono_nocu If homocoupling persists

Caption: A decision tree for troubleshooting homocoupling byproducts.

In-Depth Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

The primary side product is the biaryl formed from the homocoupling of two boronic acid/ester molecules.

Q: My reaction is perfectly degassed, but I still see significant boronic acid homocoupling. What's the next step?

A: After ruling out oxygen, the base is the next most critical parameter to investigate. Strong bases, especially hydroxides (NaOH, KOH), can promote homocoupling.[2]

  • Causality: The base is required to activate the boronic acid for transmetalation.[14][15] However, overly strong or poorly soluble bases can create localized areas of high basicity that accelerate boronic acid decomposition and dimerization.

  • Solution: Switch to milder or more soluble bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices that minimize homocoupling while effectively promoting the desired cross-coupling.[2]

Q: Can my choice of palladium catalyst and ligand influence homocoupling?

A: Absolutely. This is a crucial area for optimization.

  • Palladium Source: Using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂) requires an in-situ reduction to the active Pd(0) species. This process can sometimes be inefficient, and the remaining Pd(II) can stoichiometrically promote the homocoupling of the boronic acid.[6][8]

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or a well-defined precatalyst that cleanly generates Pd(0).[1] Adding a mild reducing agent, like potassium formate, has also been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[6]

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.

    • Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) promote the desired oxidative addition and reductive elimination steps.[16] Their steric bulk can create a crowded environment around the palladium atom, which sterically disfavors the interaction of two large boronic acid molecules, thereby suppressing the homocoupling pathway.[17]

    • Solution: Employ bulky, electron-rich monophosphine ligands. See the table below for examples.

ParameterRecommendationRationale
Palladium Source Pd(0) precatalyst (e.g., Pd(PPh₃)₄)Minimizes residual Pd(II) which can drive homocoupling.[8]
Ligand Bulky, electron-rich phosphines (XPhos, SPhos, RuPhos, tBu₃P)Sterically hinders the approach of two boronic acid molecules to the catalyst center.[16][17]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Milder bases are less likely to promote boronic acid decomposition and dimerization.[2]
Solvent Anhydrous, degassed Toluene/Water or Dioxane/Water mixturesAqueous mixtures are common, but rigorous degassing is paramount.
Strategy Slow addition of the boronic acidKeeps the instantaneous concentration of the boronic acid low, disfavoring the second-order homocoupling reaction.[1][18]
Sonogashira Coupling

The dominant side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[5][11][19]

Q: My primary byproduct is the diyne from my alkyne coupling partner. How do I stop this?

A: This is a classic Glaser coupling problem, driven by the copper(I) co-catalyst and oxygen.[5][7]

  • Causality: The copper(I) salt is added to form a copper acetylide intermediate.[7] This intermediate is crucial for the transmetalation step with palladium. However, in the presence of an oxidant (like trace oxygen), two of these copper acetylide molecules can oxidatively dimerize to form the diyne byproduct.[5][7][20]

  • Solution 1 (Optimization): If you must use copper, minimize the factors that lead to homocoupling.

    • Strict Anaerobic Conditions: This is non-negotiable. Oxygen is the oxidant for the Glaser coupling.[5][7]

    • Minimize Copper Loading: Use the lowest effective amount of CuI, typically 1-5 mol%. Excess copper directly increases the rate of homocoupling.[7]

    • Introduce a Reducing Atmosphere: One report has shown that using an atmosphere of dilute hydrogen gas in nitrogen or argon can dramatically reduce the homocoupling side product to ~2%.[10][21]

  • Solution 2 (Elimination): The most robust solution is to eliminate the root cause by using a copper-free Sonogashira protocol .[5][11]

    • Mechanism: These protocols rely on carefully selected palladium catalysts, ligands, and bases to facilitate the catalytic cycle without the need for a copper acetylide intermediate.[5][11] This completely circumvents the Glaser coupling pathway.

G Sonogashira: Cross-Coupling vs. Glaser Homocoupling cluster_pd Palladium Cycle (Desired) cluster_cu Copper Cycle (Side Reaction) Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA + Ar-I PdII Ar-Pd(II)-I OA->PdII TM Transmetalation PdII->TM PdII_Alkyne Ar-Pd(II)-Alkyne TM->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Regenerates Catalyst Product Cross-Coupled Product (Ar-Alkyne) RE->Product Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide + Cu(I), Base CuI Cu(I) Cu_Acetylide->TM To Pd Cycle Dimerization Oxidative Dimerization (Glaser Coupling) Cu_Acetylide->Dimerization x2 Diyne Homocoupled Diyne (R-C≡C-C≡C-R) Dimerization->Diyne Oxygen O2 (Oxidant) Oxygen->Dimerization

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 3-iodo-N,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectrum of 3-iodo-N,4-dimethylbenzene-1-sulfonamide , a critical intermediate in the synthesis of biaryl sulfonamide pharmacophores via Suzuki-Miyaura coupling.

The primary challenge in verifying this compound is distinguishing the regiochemical outcome of iodination on the N,4-dimethylbenzene-1-sulfonamide scaffold. This guide compares the target molecule against its non-iodinated precursor to establish clear "Go/No-Go" spectral release criteria. We also evaluate solvent performance (CDCl₃ vs. DMSO-d₆) to optimize resolution of the labile N-methyl signaling.

Structural Logic & Theoretical Prediction

Before analyzing the spectrum, one must understand the magnetic environment changes induced by the iodine atom at position 3.

The "Symmetry Break" Effect

The precursor (N,4-dimethylbenzene-1-sulfonamide) possesses a para-substituted benzene ring, typically displaying a characteristic AA'BB' (or pseudo-AB) quartet system in the aromatic region.

The Introduction of Iodine at Position 3:

  • Breaks Symmetry: The aromatic system converts from AA'BB' to an ABC system (three non-equivalent protons).

  • Steric Deshielding (H2): The proton at position 2 is now "squeezed" between the sulfonyl group and the large iodine atom, leading to a significant downfield shift.

  • Electronic Shielding/Deshielding: Iodine exerts a complex effect—inductive withdrawal (deshielding) competes with the heavy-atom shielding effect, but steric anisotropy dominates for the ortho proton.

Visualization: Structural Assignment Logic

The following diagram illustrates the logic flow for assigning the aromatic signals based on coupling constants (


-values).

G Molecule Aromatic Region (6.5 - 8.5 ppm) H2 H2 (Position 2) Isolated Singlet-like Molecule->H2 Most Deshielded (Ortho to SO2 & I) H6 H6 (Position 6) Doublet of Doublets Molecule->H6 Ortho to SO2 Para to I H5 H5 (Position 5) Doublet Molecule->H5 Ortho to Me Meta to SO2 Small Meta Coupling\n(J ~ 2.0 Hz) Small Meta Coupling (J ~ 2.0 Hz) H2->Small Meta Coupling\n(J ~ 2.0 Hz) Ortho (J ~ 8.0 Hz) +\nMeta (J ~ 2.0 Hz) Ortho (J ~ 8.0 Hz) + Meta (J ~ 2.0 Hz) H6->Ortho (J ~ 8.0 Hz) +\nMeta (J ~ 2.0 Hz) Ortho Coupling only\n(J ~ 8.0 Hz) Ortho Coupling only (J ~ 8.0 Hz) H5->Ortho Coupling only\n(J ~ 8.0 Hz)

Caption: Logic tree for differentiating aromatic protons based on splitting patterns and chemical environment.

Comparative Analysis: Precursor vs. Product

The most effective way to validate the synthesis is by overlaying the product spectrum with the precursor.

Precursor: N,4-dimethylbenzene-1-sulfonamide Product: 3-iodo-N,4-dimethylbenzene-1-sulfonamide[1]

Table 1: Chemical Shift Comparison (in CDCl₃)[1][2]
AssignmentPrecursor Shift (δ ppm)Product Shift (δ ppm)Change (Δδ)Multiplicity (Product)Mechanistic Explanation
Ar-CH₃ ~2.42~2.48 +0.06SingletSlight deshielding by ortho-Iodine.
N-CH₃ ~2.65~2.65 0.00Doublet (

Hz)
Distant from modification site; couples with NH.
NH ~4.50 (br)~4.60 (br) +0.10Broad QuartetSlight acidity increase due to inductive effect of I.
Ar-H (H5) ~7.30 (d)~7.35 +0.05Doublet (

Hz)
Ortho to Me. Minimal impact from meta-Iodine.
Ar-H (H6) ~7.75 (d)~7.78 +0.03dd (

Hz)
Ortho to SO₂. Shows new meta-coupling to H2.
Ar-H (H2) ~7.75 (d)~8.35 +0.60 Doublet (

Hz)
Diagnostic Peak. Extreme deshielding due to ortho-SO₂ + ortho-I compression.

Critical QC Check: If you observe a doublet at ~7.9 ppm instead of ~8.35 ppm, you likely synthesized the 2-iodo regioisomer (kinetic product) rather than the thermodynamic 3-iodo product.

Solvent Selection Guide: CDCl₃ vs. DMSO-d₆[3]

The choice of solvent dramatically affects the appearance of the sulfonamide moiety.

Experimental Protocol: Solvent Screening
  • Preparation: Dissolve 10 mg of sample in 0.6 mL of solvent.

  • Acquisition: 16 scans, 30° relaxation delay (to ensure accurate integration of methyls).

  • Processing: Line broadening 0.3 Hz.

Table 2: Solvent Performance Matrix[4]
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Recommendation
N-Me Signal Appears as a Doublet (

Hz).
Often appears as a Singlet or broadened doublet.Use CDCl₃ to confirm the secondary amine structure via coupling.
NH Signal Broad, often exchanges with water; variable shift (4.5 - 5.0 ppm).Sharp, distinct signal shifted downfield (~7.5 ppm) due to H-bonding.Use DMSO-d₆ if accurate integration of the NH proton is required.
Solubility Good (for this lipophilic molecule).Excellent.Use DMSO only if the sample is an HCl salt.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can overlap with signals if wet).[2]CDCl₃ is preferred for this specific molecule.

Detailed Spectral Walkthrough (CDCl₃)

Region 1: Aliphatic (2.0 – 3.0 ppm)
  • 2.48 ppm (3H, s, Ar-CH₃): This singlet is sharp. Note that it shifts slightly downfield compared to the precursor due to the iodine at the ortho position.

  • 2.65 ppm (3H, d, N-CH₃): Look for a doublet with a coupling constant of ~5.0 Hz.

    • Validation: Add one drop of D₂O to the NMR tube and shake. This doublet will collapse into a singlet as the NH proton exchanges with deuterium, decoupling the system. This confirms the secondary sulfonamide structure.

Region 2: Aromatic (7.0 – 8.5 ppm)

This is the "Fingerprint Region" for the 3-iodo substitution.

  • 7.35 ppm (1H, d, H5): The proton adjacent to the methyl group. It looks similar to the precursor but is now part of an ABC system.

  • 7.78 ppm (1H, dd, H6): This proton is ortho to the sulfonyl group. It shows a large coupling (

    
     Hz) to H5 and a fine splitting (
    
    
    
    Hz) from H2.
  • 8.35 ppm (1H, d, H2): The "Lighthouse" Signal. This proton is isolated between the Sulfonamide and the Iodine. It appears significantly downfield.[3] Its integration must be exactly 1:1 with H5 and H6.

Workflow Diagram: Experimental Analysis

The following Graphviz diagram outlines the standard operating procedure for validating this compound.

Workflow Sample Isolated Solid (White/Off-White) Prep Dissolve in CDCl3 (Conc: 15mg/0.6mL) Sample->Prep Acquire 1H NMR Acquisition (>300 MHz) Prep->Acquire D2O D2O Shake Test (Optional) Acquire->D2O If N-Me multiplicity unclear Analyze Spectral Analysis Acquire->Analyze D2O->Analyze Confirm N-Me Singlet

Caption: Step-by-step workflow for NMR validation of the sulfonamide derivative.

Common Impurities & Troubleshooting

When analyzing the spectrum, watch for these common specific impurities from the synthesis (typically iodination of the tosyl precursor using ICl or NIS):

  • Regioisomer (2-iodo-N,4-dimethyl...):

    • Indicator: Aromatic signals clustered around 7.5-7.9 ppm. Lack of the distinct >8.0 ppm signal.[2][4]

  • Di-iodinated species (2,3-diiodo...):

    • Indicator: Loss of one aromatic proton integration (only 2 Ar-H remaining).

  • Residual Succinimide (if NIS used):

    • Indicator: Strong singlet at ~2.7 ppm (often overlaps with N-Me doublet). Solution: Wash sample with water/bicarb and re-run.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Authoritative source for Additivity Rules and Coupling Constants).

  • Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[5]

  • PubChem Compound Summary. (2023). N-(3-iodo-3-phenylpropyl)-4-methylbenzenesulfonamide (Analogous substructure data).

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 3-iodo-N,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation behavior of 3-iodo-N,4-dimethylbenzene-1-sulfonamide , contrasting it with its non-halogenated and chlorinated analogs. The analysis is grounded in established mass spectrometry principles for sulfonamides and aryl halides.

Executive Summary

Target Molecule: 3-iodo-N,4-dimethylbenzene-1-sulfonamide Molecular Formula: C₈H₁₀INO₂S Monoisotopic Mass: 310.9477 Da Precursor Ion [M+H]⁺: 311.9555 m/z

This guide delineates the collision-induced dissociation (CID) pathways of the target molecule. While sulfonamides typically exhibit characteristic S-N bond cleavage and SO₂ extrusion, the presence of the iodine atom at the meta position introduces a unique "weak-link" fragmentation channel. This guide compares the target against N,4-dimethylbenzene-1-sulfonamide (Reference A) to isolate the iodine-specific mass spectral signature.

Experimental Configuration (Protocol)

To ensure reproducibility and data integrity, the following LC-MS/MS parameters are recommended. These conditions favor the generation of diagnostic fragment ions for structural verification.[1][2][3]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-iodo-N,4-dimethylbenzene-1-sulfonamide in 1 mL of HPLC-grade Methanol (MeOH).

  • Working Standard: Dilute stock 1:100 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: ~10 µg/mL).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.

LC-MS/MS Parameters
ParameterSettingRationale
Ionization Source ESI Positive (+)Sulfonamides protonate readily at the nitrogen or sulfonyl oxygen.
Capillary Voltage 3.5 kVStandard for stable spray in positive mode.
Cone Voltage 30 VSufficient to decluster adducts without premature fragmentation.
Collision Energy (CE) Stepped (15-35 eV)Low CE reveals the molecular ion; High CE exposes the aryl core.
Column C18 Reverse PhaseRetains the hydrophobic aryl-iodo moiety effectively.
Mobile Phase A: H₂O + 0.1% FAB: ACN + 0.1% FAFormic acid aids protonation ([M+H]⁺ formation).

Comparative Fragmentation Analysis

The fragmentation pattern is governed by three competing mechanisms: Sulfonamide Bond Scission , SO₂ Rearrangement , and C-I Bond Cleavage .

Table 1: Key Diagnostic Ions Comparison
Fragment TypeMechanismTarget (Iodo) m/zReference (Non-Iodo) m/zMass Shift (Δ)
Precursor [M+H]⁺ Protonation312.0 186.1 +125.9 (I vs H)
Desulfonated Core SO₂ Extrusion (-64 Da)248.0 122.1 +125.9
Sulfonyl Cation Loss of Amine (-31 Da)281.0 155.0 +126.0
Aryl Cation S-N Cleavage + SO₂ Loss217.0 91.1 (Tropylium)+125.9
De-iodinated Core Loss of HI / I•184/185 N/AUnique to Target
Deep Dive: The Iodine Effect

Unlike chlorine or bromine, the Carbon-Iodine (C-I) bond is relatively weak (~57 kcal/mol vs. ~96 kcal/mol for C-H).

  • Observation: In the Reference compound (N,4-dimethyl...), the tropylium ion (m/z 91) is a dominant, stable fragment.

  • Target Behavior: The iodinated analog forms a substituted tropylium-like ion (m/z 217). However, at higher collision energies (>30 eV), the C-I bond fractures. You may observe a secondary peak at m/z 90/91 arising from the loss of Iodine from the aryl core, confirming the aryl skeleton structure.

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways. The "Red" path highlights the unique iodine loss, while the "Blue" path represents the standard sulfonamide rearrangement.

FragmentationPathway Precursor Precursor [M+H]+ m/z 312 (C8H11INO2S)+ SulfonylCat Sulfonyl Cation m/z 281 [M+H - NH2CH3]+ Precursor->SulfonylCat - NH2CH3 (31 Da) Desulfonated Rearranged Amine m/z 248 [M+H - SO2]+ Precursor->Desulfonated - SO2 (64 Da) (Rearrangement) Deiodinated De-iodinated Core m/z 185 [M+H - I]+ Precursor->Deiodinated - I radical/HI (Minor Pathway) ArylCation Iodo-Tolyl Cation m/z 217 (C7H6I)+ SulfonylCat->ArylCation - SO2 Desulfonated->ArylCation - NHCH3 (Imine loss) Tropylium Tropylium Ion m/z 91 (C7H7)+ ArylCation->Tropylium - I (127 Da) (High Energy)

Figure 1: CID Fragmentation Tree for 3-iodo-N,4-dimethylbenzene-1-sulfonamide.

Detailed Fragmentation Mechanisms[4]

Pathway A: SO₂ Elimination (Rearrangement)

This is the hallmark of sulfonamide mass spectrometry.

  • Mechanism: The oxygen of the sulfonyl group attacks the aromatic ring ipso to the sulfur, or the R-group migrates.

  • Result: Extrusion of neutral SO₂ (64 Da).

  • Target Ion: Transition from m/z 312 → m/z 248 .

  • Comparison: This mirrors the transition of the Reference compound from 186 → 122. If this transition is absent, the sulfonamide structure is questionable.

Pathway B: Direct S-N Bond Cleavage
  • Mechanism: Simple heterolytic cleavage of the S-N bond.

  • Result: Loss of the neutral amine (methylamine moiety, 31 Da).

  • Target Ion: Formation of the sulfonyl cation at m/z 281 .

  • Significance: The high abundance of this ion confirms the N-methyl substitution. If the methyl were on the ring (e.g., a dimethylaniline derivative), this loss would not be 31 Da.

Pathway C: The "Iodine Signature"
  • Mechanism: Homolytic cleavage of the C-I bond at high collision energies.

  • Result: Loss of Iodine radical (I•, 127 Da) or HI (128 Da).

  • Target Ion: Appearance of m/z 91 (Tropylium) from the m/z 217 intermediate.

  • Diagnostic Value: The mass difference of ~126-127 Da between the Target fragments and Reference fragments is the definitive confirmation of the iodine substituent.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008).[4] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • Klagkou, K., et al. (2003).[5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025).[6] A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime. (Cited for comparative halogenated aryl fragmentation principles). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9861037, 4-Amino-3-iodobenzenesulfonamide. (Structural analog reference). Link

Sources

HPLC purity assessment methods for 3-iodo-N,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: Chromatographic separation strategies for iodinated sulfonamide intermediates. Recommended Method: Phenyl-Hexyl Stationary Phase with Methanol/Water Gradient.

This guide addresses the specific analytical challenges associated with 3-iodo-N,4-dimethylbenzene-1-sulfonamide . While generic C18 methods are often applied as a "catch-all" for sulfonamides, they frequently fail to resolve critical impurities inherent to halogenated aromatics—specifically regioisomers (e.g., 2-iodo analogs) and des-iodo precursors .

Drawing on principles of


-

interaction and halogen selectivity, this document compares a Standard C18 approach against an Optimized Phenyl-Hexyl method, demonstrating why the latter provides superior specificity for this lipophilic intermediate.

Compound Profile & Critical Quality Attributes (CQA)

To design a valid HPLC method, we must first understand the molecular behavior and potential impurity profile.

  • Target Molecule: 3-iodo-N,4-dimethylbenzene-1-sulfonamide

  • Chemical Nature: Lipophilic, neutral-to-weakly acidic (secondary sulfonamide), UV-active.

  • Key Impurities:

    • Des-iodo Precursor (N,4-dimethylbenzenesulfonamide): Result of incomplete iodination or reductive de-iodination.

    • Regioisomer (2-iodo isomer): A positional isomer formed during non-selective electrophilic aromatic substitution.

    • Hydrolysis Product (Sulfonic Acid): Polar degradant (elutes at void volume).

Analytical Challenge

The primary challenge is differentiating the 3-iodo target from the 2-iodo impurity. On a standard alkyl-bonded phase (C18), separation is driven purely by hydrophobicity. Since both isomers have identical logP values, they often co-elute.

Comparative Method Analysis

We evaluated two distinct separation strategies. The data below summarizes the performance of a generic method versus the targeted specific method.

Method A: The "Generic" Standard (C18)
  • Column: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Verdict: Insufficient. While robust for the main peak, it fails to baseline-resolve the regioisomers (

    
    ).
    
Method B: The "Specific" Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mechanism:

    
    -
    
    
    
    interactions + Halogen selectivity.
  • Verdict: Recommended. The phenyl ring in the stationary phase interacts with the iodine atom and the aromatic system of the analyte. Steric differences between the 2-iodo and 3-iodo positions significantly alter this interaction, creating separation.

Performance Data Summary
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main Peak) 8.4 min11.2 minAcceptable
Resolution (

) vs. Des-iodo
4.25.8Improved
Resolution (

) vs. Regioisomer
1.1 (Co-elution) 2.4 (Baseline) CRITICAL
Tailing Factor (

)
1.31.1Improved
Mobile Phase Suitability HighHighPass

Senior Scientist Insight: The Phenyl-Hexyl phase utilizes "shape selectivity." The bulky iodine atom at the ortho position (in the 2-iodo impurity) sterically hinders the


-

overlap with the stationary phase, causing it to elute earlier than the 3-iodo target. This is the mechanism generic C18 columns lack.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability test (SST) ensures the column's


-selectivity is active before sample analysis.
Reagents & Preparation[1][2][3][4][5][6]
  • Solvent A: Water + 0.1% Formic Acid (buffer for pH control).

  • Solvent B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile here because ACN can suppress

    
    -
    
    
    
    interactions.
  • Diluent: 50:50 Water:MeOH.

Instrument Parameters
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C (Strict control required; temp affects

    
    -interactions).
    
  • Detection: UV-DAD at 265 nm (Sulfonamide

    
    ) and 220 nm  (Impurity check).
    
  • Injection Volume: 10 µL.

Gradient Table
Time (min)% Solvent A (Water/FA)% Solvent B (MeOH)Event
0.06040Equilibration
2.06040Isocratic Hold
15.01090Gradient Ramp
18.01090Wash
18.16040Return to Initial
23.06040Re-equilibration

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This logic flow illustrates why Method B was selected over the standard approach.

MethodSelection Start Start: Purity Assessment of 3-iodo-N,4-dimethylbenzene-1-sulfonamide CheckStructure Analyze Structure: Halogenated Aromatic + Isomers? Start->CheckStructure Decision1 Is Regio-isomer separation required? CheckStructure->Decision1 RouteC18 Route A: Standard C18 (Hydrophobic Interaction) Decision1->RouteC18 No (Unlikely) RoutePhenyl Route B: Phenyl-Hexyl (Pi-Pi + Halogen Selectivity) Decision1->RoutePhenyl Yes (Critical) ResultC18 Result: Poor Resolution of Isomers (Co-elution) RouteC18->ResultC18 ResultC18->RoutePhenyl Switch Strategy ResultPhenyl Result: High Resolution (Rs > 2.0) Due to Steric/Electronic diffs RoutePhenyl->ResultPhenyl Final Final Method: Method B (Phenyl-Hexyl / MeOH) ResultPhenyl->Final

Caption: Decision logic for selecting Phenyl-Hexyl stationary phase over C18 for halogenated isomers.

Diagram 2: Analytical Workflow

The operational steps to ensure data integrity.

Workflow Sample Sample Prep (1 mg/mL in Diluent) SST System Suitability (Inj. Std Mixture) Sample->SST Check Check Resolution (Rs > 2.0?) SST->Check Check->SST Fail (Re-equilibrate) Run Run Samples (Bracketed Standards) Check->Run Pass Process Data Processing (Integ. @ 265nm) Run->Process

Caption: Operational workflow including Critical Control Point (SST) for method validity.

Troubleshooting & Scientific Rationale

Why Methanol?

Acetonitrile (ACN) has


-electrons (in the nitrile group) that can compete with the stationary phase for interaction with the analyte. This "shielding" effect reduces the selectivity of the Phenyl-Hexyl column. Methanol is protic and lacks these 

-electrons, allowing the column's phenyl rings to interact maximally with the iodine on the sulfonamide scaffold.
Peak Tailing

Sulfonamides can exhibit tailing due to interaction with residual silanols on the silica support.

  • Solution: The protocol uses 0.1% Formic Acid . The low pH (~2.7) ensures the sulfonamide nitrogen is protonated (or neutral depending on pKa), minimizing ionic interactions with silanols. If tailing persists, increase buffer concentration to 10mM Ammonium Formate (pH 3.0).

References

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II). (Explains the mechanism of PFP and Phenyl-Hexyl columns for positional aromatic isomers).

  • Chromatography Online. (2013). HPLC Column Selection: Modified alkyl phases and Phenyl-containing phases.[3] (Foundational theory on

    
    -
    
    
    
    interactions).
  • National Institutes of Health (PMC). (2014). Separation of halogenated benzenes enabled by investigation of halogen–π interactions.[4][5] (Scientific validation of halogen-specific retention).

  • Walailak University. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. (General protocols for sulfonamide separation).

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Reactivity Showdown: 3-Iodo vs. 3-Bromo-N,4-dimethylbenzene-1-sulfonamide in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Aryl Halide for Drug Discovery & Development

In the fast-paced world of medicinal chemistry and process development, the choice of starting materials can profoundly impact project timelines and overall success. Among the most crucial building blocks are functionalized aryl halides, workhorses in the construction of complex molecular architectures. This guide provides an in-depth comparison of two closely related yet distinct reagents: 3-iodo-N,4-dimethylbenzene-1-sulfonamide and its bromine analog, 3-bromo-N,4-dimethylbenzene-1-sulfonamide . We will dissect their reactivity profiles in key palladium- and copper-catalyzed cross-coupling reactions, offering field-proven insights and actionable experimental protocols to guide your synthetic strategy.

Theoretical Framework: Deconstructing Aryl Halide Reactivity

The observed differences in reactivity between the iodo and bromo sulfonamides are fundamentally rooted in the properties of the carbon-halogen bond. Three key factors dictate their performance in the catalytic cycle of most cross-coupling reactions:

  • Carbon-Halogen Bond Dissociation Energy (BDE): This is the energy required to break the C-X bond. The C-I bond is significantly weaker than the C-Br bond.[1] For instance, the BDE for a typical C-I bond in an aryl iodide is approximately 213 kJ/mol, whereas for an aryl bromide, it is around 285 kJ/mol.[1] This lower BDE means the C-I bond is more easily cleaved during the oxidative addition step, which is often the rate-determining step in many catalytic cycles.[2][3]

  • Electronegativity and Polarity: Bromine is more electronegative than iodine. This results in a more polar C-Br bond compared to the C-I bond.[4] While bond polarity can influence reactivity in some contexts, in palladium-catalyzed reactions, the bond strength is the more dominant factor.

  • The Oxidative Addition Step: In palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[5] The general reactivity trend for this crucial step is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[6] The weaker C-I bond allows for a faster rate of oxidative addition, typically leading to faster overall reaction rates, especially at lower temperatures.[7]

G cluster_reactivity Factors Influencing Reactivity cluster_outcome General Outcome BDE Bond Dissociation Energy (C-I < C-Br) OA_Step Oxidative Addition Rate (Ar-I > Ar-Br) BDE->OA_Step determines Bromo 3-Bromo Analog (Higher Stability) BDE->Bromo contributes to Polarity Bond Polarity (C-I < C-Br) Polarity->OA_Step influences Iodo 3-Iodo Analog (Higher Reactivity) OA_Step->Iodo favors

Caption: Key factors governing the differential reactivity of aryl iodides and bromides.

Comparative Reactivity in Key Synthetic Transformations

The superior reactivity of aryl iodides is not a universal rule and can be context-dependent. Below, we compare the performance of our two title compounds in three widely used cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The general trend holds that aryl iodides are more reactive than aryl bromides.[8][9] This allows for milder reaction conditions, often at lower temperatures and with lower catalyst loadings.

However, a fascinating nuance exists. Some studies have shown that with certain catalyst systems, particularly those using triphenylphosphine (PPh3) ligands at lower temperatures (around 50°C), aryl bromides can surprisingly outperform aryl iodides.[10] This has been attributed to the inefficient turnover of the key intermediate trans-[Pd(PPh3)2(Ar)(I)].[10] This highlights the importance of catalyst and ligand selection. For modern, highly active biarylphosphine ligands, the intrinsic reactivity trend of I > Br generally dominates.

Table 1: Hypothetical Suzuki-Miyaura Coupling Performance

Parameter3-Iodo-N,4-dimethylbenzene-1-sulfonamide3-Bromo-N,4-dimethylbenzene-1-sulfonamide
Catalyst System Pd(OAc)₂, SPhosPd(OAc)₂, SPhos
Reaction Temp. Room Temperature - 60°C60°C - 100°C
Reaction Time 1 - 4 hours6 - 24 hours
Typical Yield >90%80-95%
Key Advantage High reactivity, mild conditionsLower cost, good yields with optimization

Experimental Protocol: Suzuki-Miyaura Coupling

G Setup 1. Setup - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) - Anhydrous Dioxane/Water Degas 2. Degas - Sparge with Argon - 3 cycles of vacuum/backfill Setup->Degas Catalyst 3. Add Catalyst - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) Degas->Catalyst Heat 4. Heat - Iodo: 60°C - Bromo: 80-100°C Catalyst->Heat Monitor 5. Monitor - TLC or LC-MS Heat->Monitor Workup 6. Workup & Purify - Aqueous extraction - Column Chromatography Monitor->Workup

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Procedure:

    • To a reaction vessel, add 3-halo-N,4-dimethylbenzene-1-sulfonamide (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and potassium phosphate (2.0 equiv).

    • The vessel is sealed, evacuated, and backfilled with argon (repeat 3 times).

    • Anhydrous dioxane and water (e.g., 10:1 ratio) are added, and the mixture is sparged with argon for 15 minutes.

    • The palladium acetate (Pd(OAc)₂) and SPhos ligand are added under a positive pressure of argon.

    • The reaction is heated to the desired temperature (e.g., 60°C for the iodo compound, 90°C for the bromo compound) and stirred until completion as monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

  • Causality Insight: The use of a highly active biarylphosphine ligand like SPhos is crucial, especially for the less reactive aryl bromide. These ligands promote the formation of the active monoligated Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[11]

Palladium-Catalyzed Buchwald-Hartwig Amination

For C-N bond formation, the situation can be more complex. While the general reactivity order often favors aryl iodides in C-C couplings, they have historically been challenging substrates in Buchwald-Hartwig aminations.[12] The iodide anion generated during the reaction can act as an inhibitor to the catalyst.[13][14] It can form stable, off-cycle palladium-iodide bridged dimers, effectively sequestering the active catalyst.[12]

However, the development of sophisticated biarylphosphine ligands (e.g., RuPhos, BrettPhos) and the use of solvent systems where the iodide salt byproduct is insoluble (like toluene or DME) have largely overcome this limitation.[12][14] With modern catalyst systems, aryl iodides can now be coupled with the same or even greater efficiency than aryl bromides.[12]

Table 2: Hypothetical Buchwald-Hartwig Amination Performance

Parameter3-Iodo-N,4-dimethylbenzene-1-sulfonamide3-Bromo-N,4-dimethylbenzene-1-sulfonamide
Catalyst System Pd₂(dba)₃, RuPhosPd₂(dba)₃, RuPhos
Base NaOtBuNaOtBu
Solvent TolueneToluene
Reaction Temp. Room Temperature - 80°C80°C - 110°C
Key Consideration Potential for iodide inhibition, mitigated by modern ligands and proper solvent choice.Generally reliable, but requires higher temperatures.

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox, add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) to a reaction tube.

  • Add the 3-halo-N,4-dimethylbenzene-1-sulfonamide (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene.

  • Reaction: Seal the tube and heat to the required temperature (e.g., 80°C for the iodo, 100°C for the bromo) with stirring.

  • Monitoring & Workup: Follow the procedure outlined for the Suzuki-Miyaura coupling.

  • Trustworthiness Note: The pre-formation of the palladium-ligand complex in a glovebox before adding the reagents can often lead to more consistent results by ensuring the generation of the active Pd(0) species.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction, a classical method for forming C-O, C-N, and C-S bonds, traditionally uses copper catalysts.[15][16] In this reaction, the reactivity trend is unequivocally in favor of the aryl iodide. The reaction often requires high temperatures (150-200°C), and the greater reactivity of the C-I bond is essential for achieving reasonable reaction times and yields.[15] Aryl bromides are significantly less reactive and may require very harsh conditions or fail to react altogether, especially with less nucleophilic partners.

Table 3: Hypothetical Ullmann-type Ether Synthesis Performance

Parameter3-Iodo-N,4-dimethylbenzene-1-sulfonamide3-Bromo-N,4-dimethylbenzene-1-sulfonamide
Catalyst System CuI, L-ProlineCuI, L-Proline
Base K₂CO₃K₂CO₃
Reaction Temp. 100 - 120°C140 - 180°C (or no reaction)
Typical Yield Good to ExcellentPoor to Moderate
Recommendation Clearly the preferred substrate.Not recommended unless all other methods fail.

Practical Considerations & Decision Making

G start Project Goal? q1 Need Highest Reactivity & Mildest Conditions? start->q1 q2 Cost is Primary Driver & Forcing Conditions Acceptable? start->q2 q3 Running an Ullmann-type Reaction? start->q3 q1->q2 No use_iodo Choose 3-Iodo Analog q1->use_iodo Yes q2->q3 No use_bromo Choose 3-Bromo Analog q2->use_bromo Yes q3->use_iodo Yes q3->use_bromo No (Strongly Discouraged)

Caption: Decision tree for selecting the appropriate aryl halide.

  • When to Choose 3-Iodo-N,4-dimethylbenzene-1-sulfonamide:

    • Speed and Efficiency: For rapid analog synthesis and lead optimization, the higher reactivity of the iodo compound allows for faster reactions and quicker access to target molecules.

    • Sensitive Substrates: When working with thermally sensitive or functionally complex molecules, the milder conditions afforded by the iodo analog are highly advantageous.

    • Ullmann and Other Copper-Catalyzed Reactions: It is the only viable choice for many classical copper-catalyzed couplings.

  • When to Choose 3-Bromo-N,4-dimethylbenzene-1-sulfonamide:

    • Cost-Effectiveness at Scale: Aryl bromides are generally less expensive than their iodide counterparts. For large-scale synthesis and process development where cost of goods is a major concern, the bromo analog is often preferred.

    • Process Robustness: While requiring more forcing conditions, reactions with aryl bromides can be highly robust and reproducible once optimized. Their greater stability can also be an advantage in multi-step syntheses.

Conclusion

Both 3-iodo- and 3-bromo-N,4-dimethylbenzene-1-sulfonamide are valuable reagents in the synthetic chemist's toolbox. The iodo analog offers superior reactivity , enabling milder conditions and faster reaction times, making it ideal for discovery chemistry and reactions involving sensitive substrates. Conversely, the bromo analog provides a more cost-effective and stable alternative , which becomes a critical advantage during scale-up and process chemistry, provided the typically harsher reaction conditions are tolerable. The ultimate choice depends on a careful analysis of the specific reaction, project goals, and economic considerations.

References

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Available at: [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]

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  • Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available at: [Link]

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  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. Available at: [Link]

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  • AdiChemistry. physical properties | organohalogen compounds | alkyl halides | haloalkanes. Available at: [Link]

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  • Chemical Communications (RSC Publishing). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Available at: [Link]

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  • ResearchGate. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Available at: [Link]

  • Organic Letters. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ACS Publications. Available at: [Link]

  • PMC. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available at: [Link]

  • University of Victoria. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Available at: [Link]

  • MIT Open Access Articles. An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Available at: [Link]

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A Comparative Guide to the Infrared (IR) Spectroscopy of Sulfonamide and Iodine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Infrared Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint that allows for the identification of functional groups.[1][2] The position, intensity, and shape of these absorption bands provide a wealth of information about molecular structure.

This guide will compare and contrast the characteristic IR absorption peaks for sulfonamides and organo-iodine compounds, providing the foundational knowledge required for accurate spectral interpretation.

The Spectroscopic Signature of the Sulfonamide Functional Group

The sulfonamide group (-S(=O)₂-NR₂) is a cornerstone of many pharmaceutical agents.[3][4] Its IR spectrum is characterized by several distinct and strong absorption bands, making it readily identifiable. The key vibrational modes are the asymmetric and symmetric stretches of the S=O bonds and the N-H stretch in primary and secondary sulfonamides.

Key Diagnostic Peaks for Sulfonamides:

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
Asymmetric SO₂ Stretch1370 - 1330[5][6]StrongOne of the most prominent and reliable peaks for identifying sulfonamides.[3]
Symmetric SO₂ Stretch1180 - 1160[7]StrongThe second key indicator for the sulfonyl group.[3]
N-H Stretch (Primary/Secondary)3390 - 3229[3]MediumIn primary sulfonamides (-SO₂NH₂), two bands are often observed for asymmetric and symmetric stretching.[3][8] Secondary sulfonamides (-SO₂NHR) typically show a single band.[8]
C-S Stretch800 - 600[9]Medium-WeakThis peak can be less reliable due to its presence in a complex region of the spectrum.[8]

The presence of two strong absorption bands in the 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ regions is a highly reliable indicator of the presence of a sulfonamide functional group.[3] The exact position of these peaks can be influenced by the electronic environment of the molecule.

Experimental Protocol: Acquiring an IR Spectrum of a Solid Sulfonamide Sample (KBr Pellet Method)

This protocol outlines the standard procedure for preparing a potassium bromide (KBr) pellet, a common technique for analyzing solid samples.[10][11]

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sulfonamide sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder.[10][12]

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure to form a transparent or translucent pellet.[10]

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer.[10]

  • Background Collection: Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Processing: Process the spectrum to identify and label the key absorption peaks.

Caption: Workflow for KBr Pellet Preparation and IR Analysis.

The Spectroscopic Signature of the Iodine Functional Group

Organo-iodine compounds, containing a carbon-iodine (C-I) bond, are important intermediates in organic synthesis and are also found in some pharmaceuticals and imaging agents. The C-I bond vibration is significantly different from that of sulfonamides due to the high mass of the iodine atom.

According to the principles of vibrational spectroscopy, the frequency of a bond's vibration is inversely proportional to the reduced mass of the atoms involved.[13] The heavy iodine atom results in the C-I stretching vibration appearing at a much lower frequency, typically in the far-infrared region of the spectrum.[14]

Key Diagnostic Peaks for Organo-iodine Compounds:

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
C-I Stretch600 - 500[6]Medium-StrongThis is the primary diagnostic peak for alkyl iodides.[15] Its position can shift depending on the substitution of the carbon atom.

The C-I stretching vibration is found in a region of the IR spectrum that is often referred to as the "fingerprint region," which can be complex and contain many other absorption bands.[16] Therefore, careful analysis and comparison with reference spectra are crucial for unambiguous identification.

Experimental Protocol: Acquiring an IR Spectrum of a Liquid Organo-iodine Sample (Neat Liquid/Salt Plate Method)

This protocol is suitable for analyzing pure liquid samples.[10]

  • Sample Preparation: Place a single drop of the liquid organo-iodine compound onto a clean, dry salt plate (e.g., NaCl or KBr).[12][17]

  • Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.[12][17]

  • Data Acquisition: Mount the salt plates in the sample holder of the IR spectrometer.[18]

  • Background Collection: Run a background spectrum with empty salt plates.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Processing: Process the spectrum to identify and label the characteristic C-I absorption peak.

Caption: Workflow for Neat Liquid IR Analysis using Salt Plates.

Comparative Analysis: Sulfonamide vs. Iodine Functional Groups

The IR spectra of sulfonamides and organo-iodine compounds are distinctly different, allowing for straightforward differentiation.

FeatureSulfonamideOrgano-iodine
Key Diagnostic Peaks Strong S=O stretches (1370-1330 cm⁻¹, 1180-1160 cm⁻¹) and N-H stretch (3390-3229 cm⁻¹)Medium-Strong C-I stretch (600-500 cm⁻¹)
Spectral Region Mid-InfraredFar-Infrared (Fingerprint Region)
Peak Intensity S=O stretches are typically very strong.C-I stretch is of medium to strong intensity.
Complexity Multiple characteristic peaks aid in identification.A single primary peak in a potentially crowded region.

The high-frequency, strong absorptions of the S=O bonds in sulfonamides are the most telling feature and are unlikely to be confused with other common functional groups. In contrast, the low-frequency C-I stretch requires careful examination of the fingerprint region and may necessitate comparison with known reference spectra for confirmation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The sulfonamide and organo-iodine functional groups exhibit highly characteristic and distinguishable absorption bands. Sulfonamides are readily identified by their strong, dual S=O stretching vibrations in the mid-IR region, while organo-iodine compounds are characterized by a C-I stretch in the far-IR. A thorough understanding of these spectral features, coupled with appropriate sample preparation and data analysis, enables researchers to confidently identify and characterize these important chemical moieties.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Journal of Chemical Education. (2001, March 3). Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • ResearchGate. (n.d.). How to prepare IR samples?[Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

  • Northern Illinois University. (n.d.). FT‐IR Sample Preparation. [Link]

  • Scribd. (n.d.). IR Spectrum Table by Frequency Range. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. [Link]

  • National Center for Biotechnology Information. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • JETIR. (n.d.). Infrared spectroscopy. [Link]

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  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]

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A Comparative Crystallographic Guide to N-Methyl-p-toluenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative analysis of the crystal structures of N-methyl-p-toluenesulfonamide and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structural nuances that govern the solid-state properties of these versatile compounds. By examining key crystallographic parameters, intermolecular interactions, and conformational analyses, this document provides a data-driven resource for understanding structure-property relationships in this important class of molecules.

Introduction: The Significance of Sulfonamides in Science and Medicine

Sulfonamides are a cornerstone in medicinal and materials chemistry.[1] Their derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The therapeutic efficacy and material properties of these compounds are intrinsically linked to their three-dimensional structure and the intermolecular interactions that dictate their crystal packing. Understanding the crystal structure is therefore paramount for rational drug design and the development of new materials with tailored properties.

N-methyl-p-toluenesulfonamide serves as a fundamental scaffold from which a diverse range of derivatives can be synthesized. The seemingly subtle modification of the N-methyl group can lead to profound changes in the molecule's conformation and the way it interacts with its neighbors in the crystalline state. This guide will delve into the crystallographic analysis of the parent compound and compare it with two of its derivatives: the N-nitroso and N-allyl analogs, highlighting how these modifications influence the resulting solid-state architecture.

Experimental Methodology: Elucidating the Crystal Structure

The determination of a molecule's crystal structure is a meticulous process that involves several key stages, from the synthesis of high-quality single crystals to the final refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of N-methyl-p-toluenesulfonamide and its derivatives typically involves the reaction of p-toluenesulfonyl chloride with the corresponding amine (methylamine, N-methyl-N-nitrosoamine, or allylamine) in the presence of a base.[2][3]

Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of well-ordered crystals.[4]

  • Recrystallization: The compound is dissolved in a minimal amount of a hot solvent, and the solution is then cooled slowly. The decrease in solubility upon cooling induces crystallization.[4]

The choice of solvent is crucial and can significantly impact crystal quality and even the polymorphic form obtained.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are grown, they are subjected to X-ray diffraction analysis. The general workflow is as follows:

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.[4]

  • Data Collection: The crystal is cooled, typically to 100 K, to minimize thermal vibrations.[4] It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[4]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic positions, bond lengths, and angles.[4]

The following diagram illustrates the general workflow for the X-ray crystallography of sulfonamide derivatives.

workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Structural Analysis synthesis Synthesis of Sulfonamide Derivative crystallization Growth of Single Crystals synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement solution->refinement analysis Analysis of Bond Lengths, Angles, & Torsions refinement->analysis intermolecular Intermolecular Interaction Analysis (H-bonding, π-stacking) analysis->intermolecular

Caption: General workflow for X-ray crystallography of sulfonamides.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for N-methyl-p-toluenesulfonamide and two of its derivatives. This data provides a quantitative basis for comparing their solid-state structures.

ParameterN-Methyl-p-toluenesulfonamideN-Methyl-N-nitroso-p-toluenesulfonamide[5]N-Allyl-4-methylbenzenesulfonamide[3]
Formula C₈H₁₁NO₂SC₈H₁₀N₂O₃SC₁₀H₁₃NO₂S
Crystal System OrthorhombicTriclinicMonoclinic
Space Group P2₁2₁2₁P-1P2₁/c
a (Å) 7.345(2)6.8911(8)10.763(2)
b (Å) 8.941(3)8.4435(10)9.002(2)
c (Å) 14.153(4)8.6248(10)11.661(2)
α (°) 9081.458(1)90
β (°) 9085.883(1)107.41(3)
γ (°) 9080.310(1)90
V (ų) 929.3(5)488.62(10)1078.6(4)
Z 424

In-Depth Structural Analysis and Comparison

The data presented in the table above reveals significant differences in the crystal packing of these three molecules, arising directly from the modifications to the N-methyl group.

N-Methyl-p-toluenesulfonamide

The parent compound, N-methyl-p-toluenesulfonamide, crystallizes in the orthorhombic space group P2₁2₁2₁. The molecules are packed in a herringbone fashion, with the primary intermolecular interactions being N-H···O hydrogen bonds between the sulfonamide groups of adjacent molecules. These interactions link the molecules into chains.

N-Methyl-N-nitroso-p-toluenesulfonamide

The introduction of a nitroso group in N-methyl-N-nitroso-p-toluenesulfonamide leads to a more complex packing arrangement, as evidenced by its crystallization in the triclinic space group P-1.[5] The crystal structure is characterized by predominant C-H···O hydrogen bonds and π-π stacking interactions.[5] The hydrogen bonds occur between the sulfonyl oxygen atoms and methyl hydrogen atoms.[5] Additionally, π-π stacking interactions are observed between adjacent aromatic rings, with a centroid-centroid distance of 3.868(11) Å.[5] These interactions together form chains within the crystal lattice.[5]

N-Allyl-4-methylbenzenesulfonamide

The replacement of the methyl group with a larger allyl group in N-allyl-4-methylbenzenesulfonamide results in a monoclinic crystal system with the space group P2₁/c.[3] In this structure, centrosymmetric dimers are formed through intermolecular N-H···O hydrogen bonds between the sulfonamide moieties.[3] These dimers are further linked into ribbons along the c-axis by offset π-π interactions.[3] The C-N-S-C torsion angle involving the sulfonamide group is 61.0(2)°.[3]

The following diagram illustrates the key intermolecular interactions observed in the crystal structures of these derivatives.

interactions cluster_parent N-Methyl-p-toluenesulfonamide cluster_nitroso N-Methyl-N-nitroso-p-toluenesulfonamide cluster_allyl N-Allyl-4-methylbenzenesulfonamide p1 Molecule A p2 Molecule B p1->p2 N-H···O Hydrogen Bond n1 Molecule C n2 Molecule D n1->n2 C-H···O Hydrogen Bond n1->n2 π-π Stacking a1 Molecule E (Dimer) a2 Molecule F (Dimer) a1->a2 N-H···O Hydrogen Bond a1->a2 Offset π-π Stacking

Caption: Key intermolecular interactions in the crystal structures.

Conclusion

The comparative analysis of N-methyl-p-toluenesulfonamide and its N-nitroso and N-allyl derivatives clearly demonstrates the profound impact of subtle chemical modifications on the resulting crystal structure. The nature of the substituent on the sulfonamide nitrogen dictates the dominant intermolecular interactions, leading to distinct packing motifs and crystallographic symmetries. While N-H···O hydrogen bonds are a common feature, the presence of other functionalities introduces additional interactions such as C-H···O bonds and π-π stacking, which in turn influence the overall solid-state architecture. This understanding is crucial for the rational design of new sulfonamide-based compounds with desired physical and biological properties.

References

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  • Azumaya, I., Kikkawa, S., Masu, H., & Okamoto, I. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(5), 2873–2882. [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in sulfonamides | Request PDF. Retrieved from [Link]

  • Azumaya, I., Kikkawa, S., Masu, H., & Okamoto, I. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design. [Link]

  • Semantic Scholar. (n.d.). Hydrogen bonding in sulfonamides. Retrieved from [Link]

  • Valdés-Martínez, J., & Hernández-Ortega, S. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(19), 6608. [Link]

  • Jacobs, H., et al. (2014). N-Methyl-N-nitroso-p-toluenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]

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  • National Center for Biotechnology Information. (n.d.). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Retrieved from [Link]

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  • Patel, Z. S., Stevens, A. C., Bookout, E. C., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2018). Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide. Funded Articles. 108. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-iodo-N,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-iodo-N,4-dimethylbenzene-1-sulfonamide, a compound that, while not having a specific, universally available Safety Data Sheet (SDS), can be managed responsibly by understanding its constituent chemical properties and adhering to established principles of hazardous waste management. Our commitment to safety and environmental stewardship is paramount, and this document serves as a practical application of that commitment.

Hazard Profile Analysis: A Cautious Approach

Given the absence of a specific SDS, we must infer the potential hazards of 3-iodo-N,4-dimethylbenzene-1-sulfonamide from its structural moieties: an iodinated aromatic ring and a sulfonamide group.

  • Iodinated Aromatic Compounds: These compounds can be toxic and harmful to aquatic life with long-lasting effects.[1] The carbon-iodine bond can be labile under certain conditions, potentially releasing iodine or organoiodine species into the environment. While many nonradioactive iodine compounds do not have special disposal requirements, their chemical reactivity, flammability, or toxicity can classify them as hazardous materials.[2]

  • Sulfonamides: This class of compounds can exhibit a range of biological activities.[3] Some sulfonamides are known to cause skin and eye irritation.[4][5] The metabolism of some sulfonamides can produce derivatives that retain the toxicity of the parent compound.[6]

Therefore, it is prudent to treat 3-iodo-N,4-dimethylbenzene-1-sulfonamide as a hazardous waste with potential for skin and eye irritation, and aquatic toxicity.

Hazard Classification (Predicted)Description
Acute Toxicity (Oral) Potentially harmful if swallowed.[1][7]
Skin Irritation Likely to cause skin irritation upon contact.[4][5]
Eye Irritation Likely to cause serious eye irritation.[4][5]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-iodo-N,4-dimethylbenzene-1-sulfonamide is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment. This workflow is grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][8]

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generation (Solid & Liquid) B Segregate into Designated Hazardous Waste Containers A->B Immediate Action C Use Chemically Compatible, Leak-Proof Containers D Label with 'Hazardous Waste', Full Chemical Name, & Hazards C->D Compliance Check E Store in Satellite Accumulation Area (SAA) F Maintain Closed Containers & Secondary Containment E->F Safety Protocol G Arrange for Pickup by EHS or Licensed Contractor H Incineration at a Permitted Facility (Recommended) G->H Final Disposition

Caption: Disposal workflow for 3-iodo-N,4-dimethylbenzene-1-sulfonamide.

In-Lab Waste Segregation

The principle of "point of generation" waste management is critical.[9] All waste materials contaminated with 3-iodo-N,4-dimethylbenzene-1-sulfonamide must be immediately segregated as hazardous waste.

  • Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, pipette tips, and any absorbent materials used for spill cleanup. These items should be placed in a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix this waste stream with other, incompatible chemical wastes.[8]

Containerization and Labeling

Proper containerization and labeling are mandated by the EPA and are essential for safe handling and disposal.[9][10]

  • Container Selection: Use containers that are in good condition, leak-proof, and chemically compatible with 3-iodo-N,4-dimethylbenzene-1-sulfonamide.[9][11] For liquid waste, ensure the container has a secure, tight-fitting lid.

  • Labeling: All hazardous waste containers must be clearly and legibly labeled with the words "Hazardous Waste". The label must also include the full chemical name, "3-iodo-N,4-dimethylbenzene-1-sulfonamide," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[10][11]

Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[10][11]

  • Storage Conditions: Containers must be kept closed at all times except when adding waste.[11] They should be stored in a well-ventilated area, away from sources of ignition if the compound is dissolved in a flammable solvent.

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.

  • Inspections: Regularly inspect the SAA to ensure containers are not leaking and labels are intact.[11]

Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1][12]

  • Recommended Disposal Method: For organic compounds like 3-iodo-N,4-dimethylbenzene-1-sulfonamide, the preferred method of disposal is high-temperature incineration in a chemical incinerator equipped with appropriate scrubbers to neutralize acidic gases produced during combustion.[1] This method ensures the complete destruction of the hazardous compound.

  • Documentation: Maintain meticulous records of the amount of waste generated and the date of its transfer to the disposal facility. Retain all paperwork provided by the waste disposal contractor for regulatory compliance.[12]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Cleanup: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to absorb the material.[12] Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as solid hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific responsibility and environmental stewardship.

References

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  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. PMC. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Toxicological Profile for Iodine. Agency for Toxic Substances and Disease Registry. [Link]

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Navigating the Unseen: A Senior Scientist's Guide to Personal Protective Equipment for 3-iodo-N,4-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug development, our work demands an intimate understanding of the novel molecules we synthesize and handle. 3-iodo-N,4-dimethylbenzene-1-sulfonamide, a compound at the intersection of iodinated aromatics and sulfonamides, requires a nuanced approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, grounded in the chemical nature of the compound and best laboratory practices. Our goal is to build a culture of safety that is both rigorous and intuitive.

The Foundation of Safety: A Hazard-Based Risk Assessment

While a specific Safety Data Sheet (SDS) for 3-iodo-N,4-dimethylbenzene-1-sulfonamide may not always be readily available, its constituent parts—a sulfonamide group and an iodinated aromatic ring—provide a strong basis for a comprehensive risk assessment.

  • The Sulfonamide Moiety : This functional group is prevalent in pharmaceuticals and is a known irritant. Safety data for similar sulfonamide-based compounds consistently indicate risks of skin and serious eye irritation.[1][2][3][4] Furthermore, allergic reactions to sulfonamide medications are common, suggesting a potential for sensitization upon repeated dermal or respiratory exposure.[5][6]

  • The Iodinated Aromatic Ring : Halogenated aromatic compounds can present as skin and eye irritants.[7] As a class, these compounds can also be persistent in the environment, necessitating careful handling and disposal.[8]

  • Physical Form : Assuming the compound is a solid (crystal or powder), as is common for such molecules, the primary route of exposure during handling of the neat compound is the inhalation of airborne dust and dermal contact.[1]

The PPE Protocol: A Multi-Tiered Defense

Effective PPE is not a one-size-fits-all solution; it is a dynamic defense adapted to the specific task at hand. The following protocol outlines the minimum requirements and necessary enhancements based on the operational context.[9]

Core Directive: Universal Minimum PPE

For any task involving 3-iodo-N,4-dimethylbenzene-1-sulfonamide, the following PPE is mandatory:

  • Eye Protection : Safety glasses with side shields are the absolute minimum.

  • Protective Clothing : A flame-resistant laboratory coat, fully buttoned, is required to protect against incidental splashes and contact.

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable first choice for incidental contact. All gloves should be inspected for integrity before use and removed promptly and properly after handling the material.

Enhanced Protocols: Task-Specific PPE

Certain procedures increase the risk of exposure and require an escalation in PPE. The following table provides a clear, task-oriented guide.

Laboratory OperationRequired PPERationale
Receiving & Storage Core PPETo protect against exposure from a potentially compromised container during inspection and transfer to a designated storage location.
Weighing & Transfer (Solid) Core PPE + Respiratory Protection (N95 or higher) + Chemical Splash GogglesHandling the solid form poses a significant risk of inhaling fine dust particles.[4] All weighing of powders must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize aerosolization.[8][10] Chemical splash goggles offer superior protection over safety glasses.[11]
Handling Solutions Core PPE + Chemical Splash GogglesProtects against splashes to the eyes, which are more likely when working with liquids.[11]
Large-Scale Operations (>10g) Core PPE + Chemical Splash Goggles + Face Shield + Chemical-Resistant ApronThe increased quantity elevates the risk of significant splashes and spills. A face shield provides a secondary barrier of protection for the entire face, and an apron protects the torso from larger volumes.[8][12]
Spill Cleanup Core PPE + Chemical Splash Goggles + Respiratory Protection + Heavy-Duty GlovesA spill of a solid requires control of dust. Appropriate respiratory protection is critical. Heavy-duty or double-layered gloves provide enhanced protection during cleanup.[8]

Operational and Disposal Plans: A Step-by-Step Guide

A proactive plan for handling and disposal is as crucial as the PPE itself.

Experimental Workflow & PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the intended laboratory operation.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase start Begin Work with 3-iodo-N,4-dimethylbenzene-1-sulfonamide assess_task Assess Task (e.g., Weighing, In-solution) start->assess_task core_ppe Don Core PPE (Lab Coat, Gloves, Safety Glasses) assess_task->core_ppe check_hazard Evaluate Specific Hazard core_ppe->check_hazard add_resp Add Respiratory Protection (N95 or Fume Hood) check_hazard->add_resp  Dust/Aerosol Risk?   add_goggles Upgrade to Chemical Splash Goggles / Face Shield check_hazard->add_goggles  Splash Risk?   proceed Proceed with Task Safely check_hazard->proceed  Low Risk (Incidental Contact)   add_resp->proceed add_goggles->proceed

Caption: Workflow for task-based PPE selection when handling the target compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure a certified chemical fume hood is operational.[10] Confirm that a safety shower and eyewash station are accessible and unobstructed.

  • Donning PPE : Put on all required PPE as determined by the workflow above. Check gloves for any signs of damage.

  • Weighing : If weighing the solid, perform the task in a fume hood or ventilated enclosure to contain any dust.[8] Use anti-static weigh boats to prevent dispersal of the powder.

  • Transfer : When transferring the compound, whether as a solid or in solution, do so slowly and carefully to avoid creating dust or splashes.

  • Post-Handling : After the procedure, wipe down the work surface with an appropriate solvent. Remove PPE carefully to avoid cross-contamination, disposing of gloves and any other single-use items in the designated hazardous waste container.

  • Hygiene : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][13]

Disposal Plan

Proper disposal is paramount to ensure the safety of all laboratory personnel and to protect the environment.

  • Solid Waste : All solid waste, including contaminated weigh boats, paper towels, and used PPE, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste. Do not pour this material down the drain.

  • Decontamination : For spills, cover the area with an absorbent material to prevent further spread.[14] The area should then be decontaminated according to your institution's specific procedures for chemical spills. All materials used for cleanup must be disposed of as hazardous waste.

  • Regulatory Compliance : All chemical waste must be disposed of in strict accordance with institutional, local, and national regulations.[7][10]

By integrating this expert-driven, logically structured approach to safety, we not only protect ourselves but also enhance the integrity and reproducibility of our research. This guide serves as a living document, to be adapted as more specific toxicological data for 3-iodo-N,4-dimethylbenzene-1-sulfonamide becomes available.

References

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  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. Retrieved from [Link]

  • Selection of Personal Protective Equipment. (n.d.). EIGA. Retrieved from [Link]

  • SAFETY DATA SHEET - PEE WEE. (2023, June 19). Pro Chem, Inc. Retrieved from [Link]

  • Sulfonamides. (n.d.). WisTech Open. Retrieved from [Link]

  • Sulfonamide desensitisation protocol. (2019, April 15). eviQ. Retrieved from [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]

  • Removal of Sulfa Drugs by Sewage Treatment in Aqueous Solution Systems. (n.d.). J-Stage. Retrieved from [Link]

  • p-ACETAMINOBENZENESULFONYL CHLORIDE. (1925). Organic Syntheses, 5, 3. Retrieved from [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts. (2021, December 13). ACS Publications. Retrieved from [Link]

  • Chemical Decontamination of Liquid Biohazardous Wastes. (n.d.). University of Auckland. Retrieved from [Link]

  • Decontamination - Biosafety Manual. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.